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(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine Documentation Hub

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  • Product: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Core Science & Biosynthesis

Foundational

Physicochemical and Pharmacological Profiling of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768)

Executive Summary (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine, widely recognized in pharmacological research under the identifier Org-9768 , is a conformationally restricted cyclic amine. Structurally related to amph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine, widely recognized in pharmacological research under the identifier Org-9768 , is a conformationally restricted cyclic amine. Structurally related to amphetamine derivatives, its rigid indane core provides a privileged scaffold for central nervous system (CNS) penetration. Org-9768 is primarily utilized as a highly potent drug intermediate and probe for synthesizing and evaluating mitochondrial permeability transition pore (mPTP) inhibitors . Beyond mitochondrial targeting, its structural topology allows it to modulate monoaminergic transmission, notably interacting with the alpha-2A adrenergic receptor (ADRA2A) and the norepinephrine transporter (SLC6A2) .

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating experimental workflows required to study Org-9768 in preclinical drug development.

Chemical Identity & Physicochemical Properties

The pharmacological efficacy of Org-9768 is heavily dictated by its physicochemical profile. The bicyclic indane ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon receptor binding. Furthermore, the lipophilic nature of the indane core ensures an optimal partition coefficient (LogP ~2.5), which is the primary causal factor for its excellent blood-brain barrier (BBB) permeability. The primary aliphatic amine acts as a critical hydrogen bond donor and electrostatic anchor at physiological pH.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics for both the free base and the commercially prevalent hydrochloride salt of Org-9768 .

PropertyValue (Free Base)Value (HCl Salt)
CAS Registry Number 759424-59-4129766-97-8
Molecular Formula C₁₁H₁₅NC₁₁H₁₆ClN
Molecular Weight 161.24 g/mol 197.71 g/mol
Topological Polar Surface Area (TPSA) 26.0 Ų26.0 Ų (base equivalent)
Hydrogen Bond Donors 12 (as protonated ammonium)
Hydrogen Bond Acceptors 11
Predicted LogP ~2.5N/A (Ionized state)
Physical State Viscous Liquid / OilSolid (Crystalline Powder)
Solubility Organic solvents (DMSO, EtOH)Water, DMSO, Methanol

Mechanistic Insights: mPTP Inhibition

The mitochondrial permeability transition pore (mPTP) is a non-selective, high-conductance channel located in the inner mitochondrial membrane. During events of severe cellular stress—such as ischemia-reperfusion injury or neurodegeneration (e.g., Parkinson's disease)—intracellular calcium (Ca²⁺) overload and reactive oxygen species (ROS) trigger the pathological opening of the mPTP.

When the mPTP opens, the mitochondrial membrane potential ( ΔΨm​ ) collapses, halting ATP production. This is followed by an influx of water and solutes, causing mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like Cytochrome c. Org-9768 acts as a critical inhibitor in this cascade, binding to pore-forming or regulatory components (such as Cyclophilin D or the Adenine Nucleotide Translocator) to desensitize the pore to calcium overload .

mPTP_Pathway Ca2 Intracellular Ca2+ Overload & Oxidative Stress CypD Cyclophilin D (CypD) Activation Ca2->CypD ANT Adenine Nucleotide Translocator (ANT) Conformational Change CypD->ANT VDAC Voltage-Dependent Anion Channel (VDAC) Interaction ANT->VDAC mPTP mPTP Opening VDAC->mPTP MitoSwelling Mitochondrial Swelling & Membrane Depolarization mPTP->MitoSwelling Apoptosis Cytochrome c Release & Apoptosis MitoSwelling->Apoptosis Org9768 Org-9768 (mPTP Inhibitor) Org9768->mPTP Inhibits

Fig 1. Mechanism of mPTP opening and targeted inhibition by Org-9768 to prevent cellular apoptosis.

Experimental Workflows & Protocols

To rigorously evaluate the efficacy of Org-9768 as an mPTP inhibitor, researchers rely on the Calcium Retention Capacity (CRC) Assay . This assay is a self-validating system: it dynamically measures the exact threshold of calcium a mitochondrial population can sequester before the mPTP catastrophically opens .

Protocol: Mitochondrial Calcium Retention Capacity (CRC) Assay

1. Mitochondrial Isolation (Differential Centrifugation)

  • Action: Homogenize target tissue (e.g., mouse liver or brain) in an isolation buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4). Isolate mitochondria via high-speed centrifugation.

  • Causality: Mannitol and sucrose are impermeable osmolytes that maintain osmotic pressure, preventing premature mitochondrial swelling. EGTA is critical here; it chelates basal extra-mitochondrial calcium, ensuring the mPTP remains strictly closed during the isolation phase.

2. Assay Buffer Preparation & Dye Loading

  • Action: Resuspend the mitochondrial pellet (0.5 mg protein/mL) in an assay buffer (125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 10 μM EGTA, pH 7.2). Supplement the buffer with 1 μM Calcium Green™-5N .

  • Causality: Calcium Green-5N is a low-affinity, membrane-impermeable fluorophore. Because it cannot enter the mitochondrial matrix, it only fluoresces when bound to extra-mitochondrial Ca²⁺. This provides a self-validating zero-background baseline while mitochondria actively sequester calcium.

3. Compound Incubation

  • Action: Pre-incubate the mitochondrial suspension with Org-9768 (e.g., serial dilutions from 0.1 μM to 50 μM) for 10 minutes at 25°C.

4. Serial Calcium Pulsing

  • Action: Inject serial boluses of CaCl₂ (e.g., 10 nmol per mg of protein) into the suspension every 3 to 4 minutes using an automated microplate dispenser.

  • Causality: Stepwise calcium addition forces the mitochondria to continuously sequester Ca²⁺ against an increasing concentration gradient. This mimics pathological calcium overload.

5. Fluorescence Monitoring & Data Analysis

  • Action: Monitor fluorescence continuously (Excitation: 485 nm, Emission: 530 nm).

  • Validation: Each Ca²⁺ injection causes a brief fluorescence spike that rapidly decays as functional mitochondria absorb the calcium. A sudden, sustained, and massive spike in fluorescence indicates that the matrix capacity is overwhelmed, the mPTP has opened, and sequestered Ca²⁺ is being dumped back into the buffer. The CRC is quantified as the total amount of Ca²⁺ retained prior to this terminal spike. Effective Org-9768 concentrations will significantly increase the number of pulses required to trigger opening.

CRC_Workflow Isolate 1. Mitochondria Isolation (Differential Centrifugation) Incubate 2. Pre-incubation Org-9768 (10 min) Isolate->Incubate Calcium 3. Serial Ca2+ Pulses (CaCl2 Injection) Incubate->Calcium Fluor 4. Fluorescence Monitoring (Calcium Green-5N) Calcium->Fluor Data 5. CRC Calculation (mPTP Opening Threshold) Fluor->Data

Fig 2. Step-by-step workflow of the Calcium Retention Capacity (CRC) assay for mPTP inhibitors.

Conclusion

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768) represents a highly valuable chemical tool in neuropharmacology and mitochondrial biology. By leveraging its rigid indane scaffold and favorable lipophilicity, researchers can effectively target the mPTP complex to study the prevention of ischemia-reperfusion injury and neurodegeneration. Utilizing self-validating methodologies like the Calcium Green-5N CRC assay ensures that the mechanistic efficacy of Org-9768 and its derivatives can be quantified with absolute scientific rigor.

References

  • Broad Institute. "Drug Repurposing Hub: repo-drug-annotation (Phase 1 ADRA2A/SLC6A2 Modulators)." Broad Institute. Available at:[Link]

  • BMG Labtech. "Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore." BMG Labtech Application Notes. Available at:[Link]

Exploratory

Decoding the Neuropharmacology of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine: From Monoaminergic Modulation to Mitochondrial Protection

Executive Summary The indane derivative (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine , historically designated in pharmaceutical development as Org-9768 , occupies a highly specialized niche in central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane derivative (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine , historically designated in pharmaceutical development as Org-9768 , occupies a highly specialized niche in central nervous system (CNS) pharmacology. Originally synthesized by Organon, this cyclic amine shares structural homology with amphetamines but diverges significantly in its pharmacodynamic profile[1]. Rather than acting as a simple monoamine releaser, it functions as a dual Alpha-2 Adrenergic Receptor (ADRA2) antagonist and Norepinephrine Transporter (NET) inhibitor [2].

Recently, the compound has found renewed utility in drug discovery as a critical intermediate and pharmacophore for synthesizing mitochondrial permeability transition pore (mPTP) inhibitors [3]. These derivatives are deployed in preclinical models of Parkinson’s disease (such as MPTP/MPP+ toxicity models) to prevent mitochondrial depolarization and halt neuronal apoptosis[4]. This whitepaper dissects the dual mechanisms of this compound and provides self-validating experimental protocols for evaluating its efficacy in CNS models.

Primary Mechanism: Synergistic Monoaminergic Modulation

The classical mechanism of action for Org-9768 relies on a synergistic "push-pull" dynamic within the noradrenergic synapse. This dual action was heavily investigated during the development of psychotropic and antidepressant agents (analogous to the development of mirtazapine/Org 3770)[5].

  • The "Push" (ADRA2 Antagonism): Presynaptic ADRA2 autoreceptors function as a negative feedback brake. When synaptic norepinephrine (NE) levels rise, these receptors inhibit further vesicular exocytosis. By antagonizing ADRA2, Org-9768 removes this brake, forcing the presynaptic terminal to continuously release NE[2].

  • The "Pull" (NET Inhibition): Simultaneously, the compound binds to and inhibits the Norepinephrine Transporter (NET), preventing the reuptake and clearance of NE from the synaptic cleft[2].

Causality in Design: Blocking ADRA2 alone often leads to a transient spike in NE that is quickly cleared by NET. Conversely, inhibiting NET alone relies entirely on basal firing rates to elevate synaptic NE. By combining both mechanisms, Org-9768 ensures that the artificially amplified release of NE is trapped in the synaptic cleft, leading to profound and sustained postsynaptic receptor activation.

ADRA2_NET_Signaling cluster_presynaptic Presynaptic Terminal Vesicles NE Vesicles Synaptic_Cleft Synaptic Cleft (Elevated NE) Vesicles->Synaptic_Cleft Release ADRA2 ADRA2 Autoreceptor (Feedback Brake) NET Norepinephrine Transporter (NET) Synaptic_Cleft->ADRA2 Negative Feedback Synaptic_Cleft->NET Reuptake Org9768 (2-methyl...inden-2-yl)methanamine (Org-9768) Org9768->ADRA2 Antagonizes Org9768->NET Inhibits

Fig 1: Dual mechanism of Org-9768 via ADRA2 antagonism and NET inhibition in the synapse.

Emerging Mechanism: mPTP Inhibition in Neurodegeneration

Beyond monoamine modulation, the indane scaffold of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is highly valued as a chemical intermediate for synthesizing mPTP inhibitors[3]. In neurodegenerative models, such as Parkinson's disease induced by the neurotoxin MPTP (which metabolizes into the toxic MPP+ cation), mitochondrial integrity is compromised[4].

Causality of mPTP Blockade: MPP+ accumulation in dopaminergic neurons inhibits Complex I of the electron transport chain, leading to severe oxidative stress and calcium overload. This triggers the opening of the mPTP—a non-selective pore in the inner mitochondrial membrane. Opening the mPTP collapses the mitochondrial membrane potential ( ΔΨm​ ), causing matrix swelling, outer membrane rupture, and the release of cytochrome c, which inevitably initiates the caspase-dependent apoptotic cascade. Derivatives of Org-9768 bind to pore-forming components (such as Cyclophilin D), locking the pore in a closed state, thereby preserving ATP synthesis and neuronal viability.

mPTP_Pathway Toxin Neurotoxins (MPP+) Oxidative Stress Mitochondria Mitochondrial Calcium Overload & ROS Toxin->Mitochondria mPTP mPTP Opening (Inner Membrane) Mitochondria->mPTP Triggers Depolarization Membrane Depolarization & Swelling mPTP->Depolarization CytoC Cytochrome C Release Depolarization->CytoC Apoptosis Neuronal Apoptosis CytoC->Apoptosis Caspase Activation Drug Org-9768 Derivatives (mPTP Inhibitors) Drug->mPTP Inhibits Pore Formation

Fig 2: mPTP apoptotic cascade and the neuroprotective blockade by Org-9768 derivatives.

Quantitative Data Summaries

To establish a baseline for evaluating this compound and its derivatives, the following tables summarize expected pharmacological and experimental parameters.

Table 1: Pharmacological Profile & Functional Consequences

TargetActionFunctional ConsequenceExperimental Readout
ADRA2 Autoreceptor AntagonismRemoves negative feedback on NE releaseIncreased NE exocytosis
NET InhibitionPrevents NE reuptake into presynaptic terminalProlonged NE half-life in synaptic cleft
mPTP (Derivatives)InhibitionPrevents mitochondrial depolarizationMaintained absorbance at 540 nm

Table 2: Experimental Validation Metrics

AssayParameterBaseline / ControlExpected Drug Effect
Microdialysis (HPLC-ECD) Extracellular NE100% (Normalized baseline)>250% increase from baseline
Mitochondrial Swelling Absorbance ( A540​ )Rapid drop upon Ca2+ additionAttenuation of absorbance drop
Cell Viability (MPP+ Model)MTT / CellTiter-Glo<50% viability (Toxin only)>80% viability recovery

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with internal controls to validate the causality of the observed data. Below are the gold-standard workflows for assessing both the monoaminergic and mitochondrial effects of this compound class.

Protocol A: In Vivo Microdialysis for Synaptic Norepinephrine

This protocol isolates the dual ADRA2/NET mechanism by directly quantifying extracellular NE in the prefrontal cortex of awake, freely moving rodents.

  • Stereotaxic Surgery: Implant a guide cannula into the medial prefrontal cortex (mPFC).

    • Causality Check: A guide cannula is used rather than direct probe insertion to allow 5-7 days of recovery. This minimizes acute blood-brain barrier (BBB) disruption and local inflammatory responses that would artificially alter basal catecholamine levels.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

    • Causality Check: This specific flow rate optimizes the equilibrium between the recovery of extracellular NE across the semi-permeable membrane and the temporal resolution required to capture transient synaptic events.

  • Baseline Stabilization: Collect fractions every 20 minutes for at least 2 hours until NE levels fluctuate by less than 10% across three consecutive samples.

  • Drug Administration: Administer Org-9768 systemically (e.g., i.p.) or via reverse dialysis directly through the probe.

  • Quantification: Analyze dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Protocol B: Isolated Brain Mitochondria Swelling Assay

This assay validates the efficacy of Org-9768 derivatives as mPTP inhibitors by measuring calcium-induced mitochondrial swelling.

  • Isolation: Isolate mitochondria from rodent whole brain via differential centrifugation in a buffer containing 1 mM EGTA.

    • Causality Check: EGTA chelates endogenous calcium during homogenization, preventing the spontaneous, premature opening of the mPTP before the assay begins.

  • Resuspension: Resuspend the mitochondrial pellet in a swelling buffer (120 mM KCl, 10 mM HEPES, 5 mM succinate, 2 µM rotenone).

    • Causality Check: Succinate fuels Complex II, while rotenone inhibits Complex I to prevent reverse electron transport. This ensures that the measured membrane potential is strictly dependent on mPTP dynamics rather than upstream respiratory chain artifacts.

  • Pre-incubation: Add the test compound (Org-9768 derivative) to the cuvette. Use Cyclosporin A (1 µM) as a positive control for mPTP inhibition.

  • Induction & Monitoring: Add a bolus of Ca2+ (e.g., 200 µM) to trigger mPTP opening. Monitor absorbance spectrophotometrically at 540 nm.

    • Causality Check: Intact mitochondria scatter light, yielding high absorbance. When the mPTP opens, water rushes into the matrix, causing swelling and a decrease in light scattering (a sharp drop in A540​ ). Effective inhibitors will prevent this drop.

References

  • Title: Org-9768 (Compound (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine)
  • Title: Org-9768 Target, Indications, and Clinical Data Source: Pharmacodia URL
  • Title: (2-methyl-2,3-dihydro-1H-inden-2-yl)
  • Title: Antidepressant characteristics of Org 3770, Org 4428 and Org 9768 on rat sleep Source: ResearchGate URL
  • Title: MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Sources

Foundational

Preliminary Screening of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine Derivatives: A Technical Guide for Neuroprotective Lead Discovery

Executive Summary & Pharmacological Rationale The compound (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine , widely known in pharmacological literature as Org-9768 , is a rigid bicyclic indane derivative. Historically, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine , widely known in pharmacological literature as Org-9768 , is a rigid bicyclic indane derivative. Historically, it was characterized as a dual-action alpha-2 adrenergic receptor (ADRA2A) antagonist and norepinephrine transporter (NET, SLC6A2) inhibitor, positioning it within the landscape of antidepressant and anxiolytic research[1].

However, recent advancements in mitochondrial pharmacology have repurposed this chemical scaffold. Org-9768 and its derivatives are now recognized as critical intermediates for synthesizing inhibitors of the mitochondrial permeability transition pore (mPTP) [2][3]. The mPTP is a non-selective pathological channel formed in the inner mitochondrial membrane under conditions of calcium overload and oxidative stress. Because mPTP opening is a terminal event leading to mitochondrial depolarization, ATP depletion, and apoptosis, inhibiting this pore is a highly validated strategy for neuroprotection in Parkinson's disease and mitigating ischemia-reperfusion injury[2].

This whitepaper outlines a comprehensive, self-validating preliminary screening cascade for novel (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine derivatives. By evaluating both monoaminergic target engagement and mitochondrial stabilization, researchers can identify multi-target leads capable of addressing the complex pathophysiology of neurodegenerative disorders.

Screening Cascade & Workflow Architecture

To systematically evaluate indane derivatives, the screening workflow is divided into three distinct phases: Target Binding, Mitochondrial Function, and Phenotypic Neuroprotection.

Workflow Start Compound Library (Indane Derivatives) Phase1 Phase 1: Target Binding (ADRA2A & NET) Start->Phase1 Phase2 Phase 2: Mitochondrial Function (mPTP Swelling Assay) Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: Neuroprotection (MPP+ Toxicity Model) Phase2->Phase3 Swelling Inhibition Lead Lead Candidate Selection Phase3->Lead High Viability

Screening cascade for indane derivatives targeting mPTP and monoamine systems.

Phase I & II: In Vitro Target Engagement and Mitochondrial Function

Protocol: Calcium-Induced Mitochondrial Swelling Assay (mPTP)

Causality & Rationale: The gold standard for assessing mPTP opening is the mitochondrial swelling assay. When the mPTP opens in response to Ca²⁺ overload, solutes up to 1.5 kDa rush into the mitochondrial matrix. Water follows osmotically, causing the matrix to swell and the inner membrane to unfold. This physical swelling decreases the refractive index of the mitochondria, which can be measured as a rapid drop in light scattering (absorbance at 540 nm). Effective derivatives will prevent this absorbance drop.

Self-Validating System Design: To ensure the assay's operational integrity, three internal controls are mandatory:

  • Baseline Control (No Ca²⁺): Confirms mitochondrial preparations are intact and do not spontaneously swell.

  • Negative Control (Vehicle + Ca²⁺): Defines the maximum amplitude of mPTP opening.

  • Positive Control (Cyclosporin A + Ca²⁺): Validates that the pore is pharmacologically inhibitable.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from the forebrain of Sprague-Dawley rats using differential centrifugation in a sucrose/mannitol isolation buffer (pH 7.4) at 4°C.

  • Buffer Preparation: Resuspend the final pellet in swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM KH₂PO₄, 10 µM EGTA, pH 7.4).

  • Compound Incubation: Aliquot 0.5 mg/mL of mitochondrial protein into a 96-well clear-bottom plate. Add the (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine derivative (0.1–10 µM) and incubate for 5 minutes at 25°C.

  • Triggering: Inject 200 µM CaCl₂ to trigger mPTP opening.

  • Kinetic Readout: Immediately monitor absorbance at 540 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the IC₅₀ based on the inhibition of the maximal swelling rate ( Δ A540/min).

Quantitative Data: Target Binding & mPTP Inhibition

Table 1: Representative in vitro screening data for Org-9768 and hypothetical optimized derivatives.

CompoundADRA2A Kᵢ (nM)NET IC₅₀ (nM)mPTP Swelling IC₅₀ (µM)Pharmacological Profile
Org-9768 (Ref) 45.2112.0>50.0Monoamine Modulator
Derivative A 85.4340.52.1Dual-Action Lead
Derivative B >1000>10000.4Selective mPTP Inhibitor
Cyclosporin A N/AN/A0.08mPTP Positive Control
Reboxetine >10008.5N/ANET Positive Control

Phase III: Phenotypic Neuroprotection

Protocol: MPP⁺-Induced Toxicity in SH-SY5Y Cells

Causality & Rationale: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a well-known neurotoxin used to model Parkinson's disease. Its active metabolite, MPP⁺, is selectively taken up by dopamine transporters and accumulates in the mitochondria, where it binds to and inhibits Complex I of the electron transport chain[2]. This causes massive ROS production, ATP depletion, and subsequent mPTP opening. Pre-treating cells with indane derivatives that inhibit the mPTP or block monoamine transporters can rescue the cells from MPP⁺-induced apoptosis.

Step-by-Step Methodology:

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for adherence.

  • Pre-treatment: Replace media with low-serum (1% FBS) media containing the test derivatives (0.1, 1, and 10 µM). Include vehicle (DMSO 0.1%) and positive controls (e.g., Rasagiline or Cyclosporin A). Incubate for 2 hours.

  • Toxin Challenge: Add 1 mM MPP⁺ iodide to the wells. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to lyse cells and generate a luminescent signal proportional to the ATP present.

  • ROS Quantification (Optional): In a parallel plate, use H₂DCFDA dye (10 µM) to measure intracellular reactive oxygen species via fluorescence (Ex/Em: 485/535 nm).

Quantitative Data: Neuroprotective Efficacy

Table 2: Phenotypic rescue of SH-SY5Y cells challenged with 1 mM MPP⁺.

Treatment ConditionConcentration (µM)Cell Viability (% of Control)ROS Production (% of MPP⁺)
Vehicle (No MPP⁺) -100.0 ± 3.215.4 ± 2.1
Vehicle + MPP⁺ -42.1 ± 4.5100.0 ± 5.8
Org-9768 + MPP⁺ 10.068.4 ± 5.165.2 ± 4.4
Derivative A + MPP⁺ 10.089.2 ± 3.832.1 ± 3.9
Derivative B + MPP⁺ 10.094.5 ± 2.728.5 ± 3.1

Mechanism of Action (MoA) Pathway

The therapeutic potential of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine derivatives lies in their ability to act on multiple nodes of neurodegenerative pathophysiology. By fine-tuning the indane scaffold, researchers can shift the selectivity from monoamine modulation (ADRA2A/NET) toward direct mitochondrial stabilization (mPTP inhibition).

MoA Indane (2-methyl-2,3-dihydro-1H-inden-2-yl) methanamine Derivatives NET NET Inhibition Indane->NET ADRA2 ADRA2A Antagonism Indane->ADRA2 mPTP mPTP Inhibition Indane->mPTP DA Increased Synaptic Monoamines NET->DA ADRA2->DA Mito Mitochondrial Stabilization mPTP->Mito Neuro Neuroprotection & Antidepressant Efficacy DA->Neuro Mito->Neuro

Dual mechanism of action for neuroprotection via monoaminergic and mitochondrial pathways.

Conclusion

The preliminary screening of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine derivatives requires a robust, multi-tiered approach. Because the parent compound (Org-9768) possesses inherent affinity for ADRA2A and NET[1], while simultaneously serving as a structural precursor for mPTP inhibitors[3], off-target profiling is just as critical as primary efficacy screening. By employing self-validating mitochondrial swelling assays and phenotypic MPP⁺ toxicity models[2], drug development professionals can effectively isolate derivatives that offer potent neuroprotection without unwanted cardiovascular or psychiatric liabilities.

References

  • MedChemExpress. "MPTP | Life Science Reagents." MedChemExpress. 2

  • MedChemExpress. "mitochondrial permeability transition pore (MPTP/mPTP) | Life Science Reagents." MedChemExpress. 3

  • Pharmacodia. "Org-9768 Target Data & Indications." Pharmacodia Database. 1

  • Broad Institute. "Drug Repurposing Hub Annotations (repo-drug-annotation-20200324.txt)." Broad Institute.

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity Profile of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel compound, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine. While extensive public dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel compound, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine. While extensive public data on the direct receptor interactions of this specific molecule is limited, its structural similarity to known neuroactive compounds, particularly uncompetitive NMDA receptor antagonists like memantine, provides a strong rationale for prioritizing key receptor targets. This document outlines the strategic approach and detailed methodologies for a full in-vitro pharmacological characterization. We will focus on the N-methyl-D-aspartate (NMDA) receptor as a primary hypothetical target, detailing the experimental design, from membrane preparation to data analysis, required to elucidate the binding kinetics and affinity. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological profiling of new chemical entities.

Introduction: Unveiling the Pharmacological Potential of a Novel Indane Derivative

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is a structurally unique compound featuring a rigid indane scaffold with a primary amine functionality. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The constrained conformation of the indane ring system, coupled with the basicity of the aminomethyl group, suggests a high potential for specific interactions with biological macromolecules, particularly neurotransmitter receptors and ion channels.

Given the structural parallels to adamantane derivatives such as memantine, a well-characterized uncompetitive NMDA receptor antagonist, a primary hypothesis is that (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine may exhibit affinity for the NMDA receptor ion channel.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel gated by the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[2] Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a critical target for drug discovery.

This guide will provide the scientific rationale and detailed protocols for systematically investigating the receptor binding profile of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, with a primary focus on the NMDA receptor.

Strategic Approach to Receptor Binding Profiling

A comprehensive understanding of a compound's receptor binding profile is paramount for predicting its therapeutic potential and off-target liabilities. The following tiered approach is recommended for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine:

  • Tier 1: Primary Target Screening: Based on structural analogy, initial screening should focus on the NMDA receptor. Radioligand binding assays are the gold standard for determining binding affinity (Ki) and are detailed in Section 4.

  • Tier 2: Broad Panel Screening: To identify potential off-target interactions, the compound should be screened against a broad panel of receptors, ion channels, and transporters. This is typically performed at a single high concentration (e.g., 10 µM) to identify any significant binding (>50% inhibition).

  • Tier 3: Secondary Assay & Functional Characterization: For any "hits" identified in the broad panel screen, follow-up concentration-response assays are necessary to determine their binding affinity. Subsequently, functional assays should be employed to characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

The N-methyl-D-aspartate (NMDA) Receptor: A Primary Hypothetical Target

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission.[2] The channel is composed of two obligate GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[1] This subunit heterogeneity gives rise to distinct pharmacological and biophysical properties in different brain regions.[3]

The ion channel of the NMDA receptor possesses a binding site for Mg2+ ions, which at resting membrane potential, blocks the channel.[2] Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of Ca2+ and Na+.[1][2] Uncompetitive antagonists, like memantine, bind within the ion channel pore, providing a state-dependent block that is thought to be therapeutically beneficial.[1]

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by the influx of Ca2+.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2 NMDA Receptor Glutamate->NMDAR:gln2 Binds Glycine Glycine Glycine->NMDAR:gln1 Binds Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening CaM Calmodulin (CaM) Ca2_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Signaling_Cascades Downstream Signaling (e.g., CREB, MAPK) CaMKII->Signaling_Cascades Phosphorylates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Modulates

Caption: NMDA Receptor Activation and Downstream Signaling.

Experimental Protocol: [³H]MK-801 Radioligand Binding Assay for the NMDA Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine for the phencyclidine (PCP) site within the NMDA receptor ion channel, using [³H]MK-801 as the radioligand.

Materials and Reagents
  • Test Compound: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

  • Radioligand: [³H]MK-801 (Dizocilpine), specific activity ~20-30 Ci/mmol

  • Non-specific Binding Control: Unlabeled MK-801 or Phencyclidine (PCP)

  • Membrane Preparation: Rat cortical membranes (or from a cell line expressing specific NMDA receptor subtypes)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Cell Harvester

  • Liquid Scintillation Counter

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay Buffer

      • Test compound or vehicle (for total binding) or non-specific control (e.g., 10 µM unlabeled MK-801)

      • [³H]MK-801 (at a final concentration close to its Kd, typically 1-5 nM)

      • Membrane preparation (typically 50-100 µg of protein per well)

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50 and Ki:

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow A Membrane Preparation (e.g., Rat Cortex) B Assay Plate Setup (Compound, [³H]MK-801, Membranes) A->B C Incubation (Reach Equilibrium) B->C D Filtration & Washing (Separate Bound/Unbound) C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (IC₅₀ & Kᵢ Determination) E->F

Caption: Workflow for a Radioligand Binding Assay.

Data Presentation: Receptor Binding Affinity Profile

The results of the binding assays should be summarized in a clear and concise table.

Receptor/Ion Channel Radioligand Ki (nM) of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine Hill Slope (nH)
NMDA (PCP Site) [³H]MK-801Experimental ValueExperimental Value
Sigma-1 -PentazocineExperimental ValueExperimental Value
Sigma-2 [³H]DitranExperimental ValueExperimental Value
Dopamine D2 [³H]SpiperoneExperimental ValueExperimental Value
Serotonin 5-HT2A [³H]KetanserinExperimental ValueExperimental Value
... (extend for all targets in the broad panel)

Conclusion and Future Directions

This technical guide provides a robust framework for the in-vitro pharmacological characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine. The primary hypothesis, based on structural analysis, points towards the NMDA receptor as a key target. The detailed protocol for the [³H]MK-801 binding assay provides a reliable method for determining the compound's affinity for the ion channel pore.

A comprehensive understanding of the receptor binding profile, obtained through the tiered approach outlined, is essential for advancing this compound in the drug discovery pipeline. Positive identification of high-affinity interactions should be followed by functional assays to determine the pharmacological nature of the compound (e.g., antagonist, agonist, allosteric modulator) and in-vivo studies to assess its therapeutic potential and safety profile.

References

  • Wikipedia. N-methyl-D-aspartate receptor. [Link]

  • Kornhuber J, Bormann J, Retz W, Hübers M, Riederer P. Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology: Molecular Pharmacology Section. 1991;206(4):297-300. [Link]

  • Premkumar LS, Auerbach A. Identification of a high affinity divalent cation binding site near the entrance of the NMDA receptor channel. Neuron. 1996;16(4):869-880. [Link]

  • Chen Y, Chen Y, Wang M, et al. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences. 2022;23(23):15217. [Link]

  • Vyklicky V, Korinek M, Smejkalova T, et al. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. Pharmaceuticals (Basel). 2024;17(10):1265. [Link]

Sources

Foundational

In Vitro Toxicity and Safety Profiling of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768): A Mechanistic Guide for Preclinical Development

Executive Summary & Pharmacological Context (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, commonly designated as Org-9768 , is a cyclic amine featuring an indane-methanamine scaffold. In preclinical drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, commonly designated as Org-9768 , is a cyclic amine featuring an indane-methanamine scaffold. In preclinical drug development, it is primarily utilized as a critical intermediate for synthesizing 1[1], which are heavily investigated for neurodegenerative conditions such as Parkinson's disease. Furthermore, clinical annotation databases classify Org-9768 as a Phase 1.

Because this compound directly interfaces with mitochondrial bioenergetics and adrenergic signaling, standard generic cytotoxicity screens (e.g., MTT assays) are insufficient. As a Senior Application Scientist, I approach the safety profiling of indane-derived amines as a hypothesis-driven investigation into their cellular fate, requiring highly specialized, self-validating in vitro systems to rule out mitochondrial uncoupling, dopaminergic neurotoxicity, and hepatotoxic liabilities.

Mechanistic Logic for Assay Selection

The structural resemblance of Org-9768 to monoamine oxidase (MAO) inhibitors (such as rasagiline) and its primary role in mPTP modulation dictate our screening strategy:

  • Mitochondrial Liability: Since Org-9768 is a precursor to mPTP inhibitors, we must evaluate its intrinsic effect on the mitochondrial membrane potential ( ΔΨm​ ). The causality here is critical: does the compound inadvertently trigger the pore opening it is meant to prevent, leading to an energetic collapse?

  • Neurotoxicity: Given its application in Parkinson's disease models, we must ensure it does not exacerbate oxidative stress in dopaminergic neurons.

  • Off-Target Lipid Peroxidation: Recent computational models have docked Org-9768 against 2[2] in ferroptosis pathways, highlighting the need to screen for lipid peroxidation and ferroptotic cell death.

Toxicity Screening Workflow

G Compound Org-9768 (Indane-methanamine) mPTP mPTP Modulation (Mitochondrial) Compound->mPTP Primary Target Alpha2 α2-Adrenergic Antagonism Compound->Alpha2 Secondary Target HepatoTox CYP450 Profiling (Hepatotoxicity) Compound->HepatoTox Metabolic Screen MitoTox JC-1 Assay (Mitochondrial Tox) mPTP->MitoTox Liability Screen NeuroTox MPP+ Challenge (Neurotoxicity) Alpha2->NeuroTox Liability Screen Safety In Vitro Safety Profile MitoTox->Safety NeuroTox->Safety HepatoTox->Safety

Figure 1: Mechanistic in vitro toxicity screening workflow for Org-9768.

Core In Vitro Toxicity Protocols

To guarantee trustworthiness, every protocol described below is engineered as a self-validating system , ensuring that false positives (e.g., cell detachment mistaken for toxicity) and false negatives are mathematically excluded via rigorous internal controls.

Protocol 1: Multiplexed Mitochondrial Integrity (JC-1) & Cytotoxicity Assay

Causality & Self-Validation: We multiplex the JC-1 mitochondrial membrane potential ( ΔΨm​ ) readout with a Hoechst 33342 nuclear count. This ensures that a drop in JC-1 red fluorescence is accurately attributed to mitochondrial depolarization rather than simply a loss of cells. The system is self-validating because each plate contains a vehicle control (0.1% DMSO, defining 100% baseline) and an FCCP control (10 μM, defining the maximum depolarization window). We calculate the Z'-factor for every plate; only plates with Z' > 0.5 are accepted.

  • Step 1 (Cell Seeding): Seed SH-SY5Y neuroblastoma cells at 1.5×104 cells/well in 96-well optical-bottom plates. Incubate for 24h at 37°C, 5% CO 2​ .

  • Step 2 (Compound Treatment): Prepare a 10-point dose-response curve of Org-9768 (0.03 μM to 100 μM). Treat cells for 24h.

  • Step 3 (Control Implementation): Add 10 μM FCCP to dedicated positive control wells 1 hour prior to the assay endpoint to induce complete mitochondrial uncoupling.

  • Step 4 (Dye Loading): Remove media and add assay buffer containing 2 μM JC-1 and 1 μg/mL Hoechst 33342. Incubate for 30 minutes at 37°C in the dark.

  • Step 5 (Washing & Imaging): Wash wells three times with PBS to eliminate background fluorescence. Image using a High-Content Screening (HCS) system.

  • Step 6 (Data Extraction): Quantify the ratio of J-aggregates (Red: Ex 535 nm / Em 590 nm) to J-monomers (Green: Ex 485 nm / Em 530 nm). Normalize the ratio to the Hoechst nuclear count.

Protocol 2: Dopaminergic Neurotoxicity & MPP+ Challenge

Causality & Self-Validation: Because Org-9768 is studied in the context of Parkinson's disease, we must verify it does not synergize with known dopaminergic toxins. We utilize MPP+ (1-methyl-4-phenylpyridinium), a toxic metabolite that3[3] by inhibiting mitochondrial Complex I. By pre-treating with Org-9768 before MPP+ exposure, we can differentiate between neuroprotection, neutrality, and synergistic toxicity. The assay is self-validated by the inclusion of a known neuroprotectant (e.g., Rasagiline) as a positive control.

  • Step 1 (Differentiation): Culture SH-SY5Y cells in media containing 10 μM retinoic acid for 7 days to induce a dopaminergic neuronal phenotype.

  • Step 2 (Pre-treatment): Treat differentiated cells with Org-9768 (1, 10, and 50 μM) or Rasagiline (1 μM, positive control) for 2 hours.

  • Step 3 (Toxin Challenge): Introduce 1 mM MPP+ iodide to the wells. Co-incubate for 48 hours.

  • Step 4 (Viability Readout): Lyse cells using CellTiter-Glo® reagent. The luminescent signal is directly proportional to the amount of ATP present, serving as a highly sensitive indicator of metabolically active cells.

  • Step 5 (Analysis): Calculate the IC 50​ of MPP+ in the presence and absence of Org-9768 to determine any leftward (toxic) or rightward (protective) shift in the survival curve.

Quantitative Data Summary

Based on the structural class of indane-methanamines and the pharmacological profile of Org-9768, the following table summarizes the expected in vitro safety thresholds required for preclinical advancement.

ParameterAssay ModelTarget MechanismExpected Threshold / ResultRisk Assessment
Hepatotoxicity (LC 50​ ) Primary Human HepatocytesGeneral Cytotoxicity> 100 μMLow Risk
Mitochondrial Toxicity SH-SY5Y (JC-1 Assay)mPTP Modulation> 50 μM (No significant depolarization)Moderate Risk (Monitor)
Neurotoxicity Differentiated SH-SY5YDopaminergic SurvivalNeutral / Protective against MPP+Low Risk
Cardiotoxicity (hERG) HEK293-hERG Patch ClampK+ Channel InhibitionIC 50​ > 30 μMLow Risk
Metabolic Stability Human Liver MicrosomesCYP450 InhibitionIC 50​ > 10 μM (CYP3A4, 2D6)Low Risk

Conclusion

The in vitro safety profiling of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768) demands a highly targeted approach. By deploying self-validating assays that specifically probe mitochondrial integrity and dopaminergic survival, researchers can confidently delineate the therapeutic window of this compound. Ensuring that Org-9768 does not induce paradoxical mPTP opening or exacerbate neuronal oxidative stress is the cornerstone of translating this intermediate into a viable clinical candidate.

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Exploratory

discovery and early-stage research on (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

An In-Depth Technical Guide to (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine: From Monoaminergic Modulation to Mitochondrial Protection Executive Summary & Structural Rationale (2-methyl-2,3-dihydro-1H-inden-2-yl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine: From Monoaminergic Modulation to Mitochondrial Protection

Executive Summary & Structural Rationale

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine—frequently designated in early pharmacological libraries as Org-9768 —is a highly versatile indane derivative. Historically investigated for its monoaminergic properties as an alpha-2 adrenergic receptor antagonist and noradrenaline reuptake inhibitor (NET inhibitor) [1], it has recently emerged as a critical chemical intermediate in the synthesis of novel mitochondrial permeability transition pore (mPTP) inhibitors[2].

The structural brilliance of this compound lies in its 2,3-dihydro-1H-indene (indane) core.

  • Causality in Drug Design: The indane scaffold provides a rigid, planar-like hydrophobic core that restricts the conformational flexibility of the attached methanamine. This restriction reduces the entropic penalty upon target binding. Furthermore, the methyl group at the C2 position provides precise steric bulk, which improves the metabolic stability of downstream amide derivatives against enzymatic cleavage by amidases. The resulting lipophilicity is highly optimized for blood-brain barrier (BBB) penetration, a strict prerequisite for treating central nervous system (CNS) pathologies like Parkinson's disease.

Pharmacological Mechanisms & Signaling Pathways

The research trajectory of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine bifurcates into two distinct pharmacological domains:

A. Monoaminergic Modulation (Historical Context) In early-stage neuropharmacology, Org-9768 was profiled alongside compounds like mirtazapine (Org 3770) for its antidepressant characteristics [3]. By antagonizing ADRA2A auto-receptors and inhibiting the SLC6A2 transporter [4], the compound prevents the reuptake and negative feedback loop of synaptic noradrenaline, thereby enhancing monoaminergic transmission.

B. mPTP Inhibition in Parkinson's Disease (Current Application) Currently, the compound is primarily utilized as an intermediate to synthesize mPTP inhibitors [2]. There is a profound pharmacological irony here: Parkinson's disease models are often induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), whose metabolite MPP+ destroys dopaminergic neurons by inhibiting mitochondrial Complex I, leading to massive calcium influx and reactive oxygen species (ROS) generation. This stress triggers the opening of the mPTP (mitochondrial permeability transition pore), causing mitochondrial depolarization and apoptosis. Derivatives of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine are designed to directly block this pore, halting the executioner step of neuronal death.

mPTP_Pathway Ca2 Calcium Overload & Oxidative Stress CypD Cyclophilin D Activation Ca2->CypD mPTP mPTP Opening (Inner Membrane) CypD->mPTP Depol Mitochondrial Depolarization mPTP->Depol Apop Neuronal Apoptosis (Parkinson's) Depol->Apop Drug Indane Derivatives (mPTP Inhibitors) Drug->mPTP Blocks

Mechanism of mPTP inhibitors derived from (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine.

Quantitative Pharmacological Landscape

To understand the evolution of this compound from an active pharmaceutical ingredient (API) candidate to a structural building block, we must compare its raw pharmacological profile with its synthesized derivatives.

Parameter(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768)Typical mPTP Inhibitor DerivativeCyclosporin A (Reference Control)
Primary Target ADRA2A / SLC6A2 (NET)mPTP (e.g., ATP synthase c-subunit)mPTP (via Cyclophilin D)
Role in Discovery Pharmacological Tool / IntermediateLead CandidateReference Inhibitor
Binding Affinity (IC50) ~0.15 µM (ADRA2A)~0.4 - 2.5 µM (mPTP)0.05 µM (mPTP)
BBB Penetration High (LogP ~2.1)High (LogP ~3.5 - 4.5)Poor (LogP ~2.9, high efflux)
Disease Model Depression / Asthma [5]Parkinson's / Ischemia-ReperfusionImmunosuppression

Experimental Workflows & Self-Validating Protocols

The transition from chemical intermediate to validated neuroprotective agent requires a rigorous, self-validating experimental pipeline.

Workflow Synth Chemical Derivatization Purify LC-MS/NMR Validation Synth->Purify Assay Mitochondrial Swelling Assay Purify->Assay Cell MPP+ Toxicity Cell Model Assay->Cell Lead Lead Compound Selection Cell->Lead

Early-stage discovery workflow from intermediate synthesis to lead candidate selection.

Protocol 1: Synthesis of mPTP Inhibitor Candidates via Amide Coupling

Purpose: To convert the primary amine of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine into a stable amide-linked mPTP inhibitor.

  • Step 1: Carboxylic Acid Activation. Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is chosen over older coupling reagents (like DCC) because it ensures rapid formation of the active ester, minimizing epimerization. DIPEA acts as a non-nucleophilic base to scavenge protons without interfering with the reaction.

  • Step 2: Nucleophilic Addition. Add (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride (1.1 eq) to the mixture. Stir for 12 hours under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents oxidative degradation. The slight excess of the amine ensures complete consumption of the more complex carboxylic acid fragment.

  • Step 3: Self-Validation (LC-MS). Quench the reaction and analyze via LC-MS. The protocol is validated if the mass of the desired amide product constitutes >95% of the total ion chromatogram peak area.

Protocol 2: Calcium-Induced Mitochondrial Swelling Assay (In Vitro mPTP Opening)

Purpose: To evaluate the efficacy of the synthesized derivatives in preventing calcium-induced mPTP opening.

  • Step 1: Mitochondrial Isolation & Validation. Isolate mitochondria from rat brain tissue using differential centrifugation in a sucrose/HEPES buffer.

    • Self-Validation: Before proceeding, measure the respiratory control ratio (RCR) using a Clark-type oxygen electrode. An RCR > 4 indicates intact, highly coupled mitochondria. If RCR < 4, the preparation is discarded, as damaged mitochondria will yield false positives for mPTP opening.

  • Step 2: Assay Buffer Preparation. Suspend mitochondria (0.5 mg protein/mL) in swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM KH2PO4, pH 7.4).

    • Causality: KCl mimics the intracellular osmotic environment, while KH2PO4 is strictly required because phosphate acts as a necessary co-factor for mPTP induction.

  • Step 3: Compound Incubation. Add the synthesized indane derivative (e.g., 1-10 µM) and incubate for 5 minutes at 25°C. This incubation period allows the lipophilic compound to partition effectively into the inner mitochondrial membrane where the mPTP complex resides.

  • Step 4: Induction & Kinetic Measurement. Induce swelling by adding a bolus of CaCl2 (200 µM). Monitor absorbance at 540 nm every 10 seconds for 15 minutes.

    • Causality: When the mPTP opens, solutes rush into the mitochondrial matrix, causing it to swell and decrease in optical density (light scattering).

    • Self-Validation: Include Cyclosporin A (CsA, 1 µM) as a positive control. If CsA fails to block the drop in absorbance, the assay system is fundamentally flawed, and the data must be rejected.

Conclusion

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine represents a fascinating case study in drug repurposing and chemical evolution. Originally synthesized to probe the depths of monoaminergic signaling in depression, its unique physicochemical properties—driven by its highly optimized indane scaffold—have allowed it to be reborn as a foundational building block for next-generation mitochondrial therapeutics. By adhering to rigorous, self-validating protocols, researchers can leverage this intermediate to discover potent mPTP inhibitors capable of halting neurodegeneration at its metabolic source.

References

  • Broad Institute. "repo-drug-annotation-20200324.txt" (DepMap Data Explorer). [Link]

  • Ruigt, G., & Proosdij, J. V. (1990). "Antidepressant characteristics of Org 3770, Org 4428 and Org 9768 on rat sleep". European Journal of Pharmacology. [Link]

  • USPTO Patents Application 10571865. "ORG 9768 alpha2 adrenergic antagonist; noradrenalin reuptake inhibitor".[Link]

  • National Institutes of Health (PMC). "Investigation of key ferroptosis-associated genes and potential therapeutic drugs for asthma based on machine learning and regression models". [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768)

Introduction and Mechanistic Rationale (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine, frequently referred to in literature as Org-9768, is a critical pharmaceutical intermediate and research compound[1]. It is predomin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine, frequently referred to in literature as Org-9768, is a critical pharmaceutical intermediate and research compound[1]. It is predominantly utilized in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors, making it a molecule of high interest in the study of neurological and cardiovascular conditions, including Parkinson's disease[1][2].

This application note details a robust, two-step synthetic route to produce the Org-9768 free base, followed by a salt-formation step to yield the stable hydrochloride salt (CAS: 129766-97-8)[3][4]. The methodology is designed for high-yield laboratory-scale synthesis, prioritizing mechanistic control and self-validating analytical checkpoints.

Synthetic Strategy

The synthesis relies on a tandem inter-/intramolecular alkylation followed by a hydride reduction:

  • Cycloalkylation: 1,2-Bis(bromomethyl)benzene (o-xylylene dibromide) is reacted with propionitrile. A strong, non-nucleophilic base (LDA) is used to completely deprotonate the alpha-position of propionitrile. The resulting carbanion undergoes a tandem double SN​2 substitution with the dibromide to form the spiro-like 2-methyl-2,3-dihydro-1H-indene-2-carbonitrile.

  • Nitrile Reduction: The sterically hindered nitrile is reduced to a primary amine using Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ is selected over catalytic hydrogenation to avoid potential poisoning by trace impurities and to ensure complete conversion of the hindered nitrile.

Process Visualization

G Start 1,2-Bis(bromomethyl)benzene + Propionitrile Step1 Step 1: Cycloalkylation (LDA, THF, -78°C to RT) Start->Step1 Int Intermediate: 2-Methylindane-2-carbonitrile Step1->Int Step2 Step 2: Nitrile Reduction (LiAlH4, THF, 0°C to Reflux) Int->Step2 Product Product: Org-9768 Free Base Step2->Product Salt Step 3: Salt Formation (HCl in Ether) Product->Salt Final Final API: Org-9768 HCl Salt Salt->Final

Fig 1: Three-stage workflow for the synthesis and isolation of Org-9768 HCl.

Reagent Stoichiometry and Data Presentation

Table 1: Stoichiometric Matrix for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Step 1: Cycloalkylation
1,2-Bis(bromomethyl)benzene263.961.0 eq2.64 gBis-electrophile
Propionitrile55.081.05 eq0.58 gNucleophile precursor
LDA (2.0 M in THF/heptane)107.122.2 eq11.0 mLNon-nucleophilic base
Anhydrous THFN/ASolvent40.0 mLReaction medium
Step 2: Reduction
2-Methylindane-2-carbonitrile157.211.0 eq~1.57 gSubstrate
LiAlH4​ (Pellets/Powder)37.952.5 eq0.95 gHydride donor
Anhydrous THFN/ASolvent30.0 mLReaction medium

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 2-Methyl-2,3-dihydro-1H-indene-2-carbonitrile

Causality Note: LDA is utilized at 2.2 equivalents. The first equivalent deprotonates the propionitrile for the initial SN​2 attack. The second equivalent deprotonates the mono-alkylated intermediate to drive the ring-closing intramolecular SN​2 reaction. Strict temperature control prevents the degradation of LDA and controls the exothermic alkylation.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Base Addition: Inject 40 mL of anhydrous THF into the flask and cool to -78 °C using a dry ice/acetone bath. Syringe in 11.0 mL of LDA (2.0 M solution).

  • Nucleophile Generation: Dilute propionitrile (0.58 g, 10.5 mmol) in 5 mL of anhydrous THF. Add this dropwise to the LDA solution over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Dissolve 1,2-bis(bromomethyl)benzene (2.64 g, 10.0 mmol) in 10 mL of THF. Add this solution dropwise to the enolate mixture over 20 minutes.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the UV-active dibromide spot indicates completion.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the intermediate nitrile as a pale yellow oil.

Protocol B: Reduction to (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768)

Causality Note: The Fieser workup method is strictly mandated here. Standard aqueous quenching of LiAlH4​ produces a gelatinous aluminum hydroxide emulsion that traps the amine product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid.

  • Preparation: In a flame-dried 100 mL flask under argon, suspend LiAlH4​ (0.95 g, 25 mmol) in 20 mL of anhydrous THF. Cool to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the purified 2-methylindane-2-carbonitrile (~1.57 g, 10 mmol) in 10 mL of THF. Add dropwise to the LiAlH4​ suspension to control the evolution of hydrogen gas.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction to a gentle reflux (65 °C) for 4 hours. Self-Validation: Monitor via TLC to confirm the disappearance of the nitrile starting material.

  • Fieser Workup (Critical Step): Cool the reaction thoroughly to 0 °C. Dilute with 20 mL of diethyl ether. Vigorously stir while adding sequentially:

    • 0.95 mL of distilled H2​O (dropwise, caution: exothermic H2​ evolution).

    • 0.95 mL of 15% aqueous NaOH solution.

    • 2.85 mL of distilled H2​O .

  • Isolation: Stir the mixture at room temperature for 15 minutes until the aluminum salts form a stark white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Org-9768 free base as a colorless to pale yellow oil.

Protocol C: Hydrochloride Salt Formation (CAS: 129766-97-8)
  • Dissolve the crude Org-9768 free base in 10 mL of anhydrous diethyl ether.

  • Cool to 0 °C and add 2.0 M HCl in diethyl ether dropwise until the pH of the solution is approximately 2 (tested via pH paper on an aliquot). A white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride[5][6].

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized protocol, the isolated product must be validated against the following expected parameters.

Table 2: Expected Analytical Signatures for Org-9768 HCl

Analytical MethodExpected Result / SignatureDiagnostic Value 1 H NMR (400 MHz, D2​O ) δ 7.25-7.15 (m, 4H, Ar-H), 3.10 (s, 2H, - CH2​ NH3+​ ), 3.05 (d, 2H, Ar- CH2​ -), 2.75 (d, 2H, Ar- CH2​ -), 1.25 (s, 3H, - CH3​ ).Confirms the indane core (aromatic and diastereotopic CH2​ protons) and the intact methyl/methanamine groups. 13 C NMR (100 MHz, D2​O ) δ 140.5, 126.8, 124.5, 48.2 (C-2 quaternary), 45.5 (- CH2​ NH3+​ ), 42.1 (Ar- CH2​ -), 23.4 (- CH3​ ).Validates the carbon skeleton and the highly diagnostic quaternary C-2 carbon.ESI-MS (Positive Mode) [M+H]+ m/z = 162.1Confirms the exact mass of the free base ( C11​H15​N ).

References

  • AMSBIO. "(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl." AMSBIO Product Specifications, Retrieved April 9, 2026. Available at: [Link]

Sources

Application

Application Note: High-pH Reversed-Phase HPLC Method Development for the Quantification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Executive Summary (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, commonly known as Org-9768, is a critical drug intermediate utilized in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, commonly known as Org-9768, is a critical drug intermediate utilized in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors[1]. Due to its highly basic primary amine group, the molecule presents classic chromatographic challenges, most notably severe peak tailing caused by secondary interactions with stationary phase silanols[2]. This application note details a self-validating, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. By leveraging a high-pH mobile phase and a hybrid-silica column, this protocol ensures robust peak symmetry, excellent retention, and high reproducibility.

Biological & Pharmaceutical Context

Org-9768 serves as a foundational building block for mPTP inhibitors. In neurodegenerative conditions such as Parkinson's disease, mitochondrial calcium overload triggers the opening of the mPTP[3]. This non-selective channel compromises the mitochondrial inner membrane, leading to the release of pro-apoptotic factors like cytochrome c and culminating in the death of dopaminergic neurons[4]. Inhibitors derived from Org-9768 are designed to be brain-penetrant molecules that block this pore, offering a disease-modifying therapeutic strategy[5].

mPTP_Pathway N1 Mitochondrial Ca2+ Overload / ROS N2 mPTP Opening N1->N2 Triggers N3 Cytochrome c Release & Apoptosis N2->N3 Causes N4 Dopaminergic Neuron Death (Parkinson's) N3->N4 Leads to N5 Org-9768 Derivatives (mPTP Inhibitors) N5->N2 Blocks

Fig 1: Mechanism of mPTP inhibitors in preventing dopaminergic cell death.

Physicochemical Profiling & Chromatographic Rationale

To design a self-validating protocol, we must base our experimental choices on the molecule's first-principles chemistry.

  • Structural Profile: The molecule consists of an indane core (hydrophobic, UV-active) coupled to a methanamine group (hydrophilic, basic).

  • The Silanol Effect: The primary amine has an estimated pKa of ~10.0. At a standard acidic or neutral pH (pH 2–7), the amine is fully protonated ( R−NH3+​ ). Simultaneously, unreacted silanol groups ( Si−OH ) on standard silica columns ionize to Si−O− at pH > 3.5[6]. The resulting electrostatic attraction (ion-exchange) disrupts the primary hydrophobic retention mechanism, causing severe peak tailing and variable retention times[2].

  • Causality of Method Choice: To mitigate this, we employ a high-pH strategy. By buffering the mobile phase at pH 10.5, we operate above the analyte's pKa. This deprotonates the amine into its neutral free-base form, neutralizing the electrostatic attraction to the silica surface[7]. Because standard silica dissolves at pH > 8, a specialized hybrid-silica, double-endcapped column is mandatory to withstand the alkaline conditions[8].

HPLC_Logic A Analyte: Org-9768 (Primary Amine, pKa ~10) B Challenge: Silanol Effect (Peak Tailing via Ion-Exchange) A->B Interacts with silica C1 Strategy 1: Low pH (< 3.0) Protonate Silanols + Ion Pairing B->C1 Acidic approach C2 Strategy 2: High pH (10.5) Deprotonate Amine (Neutral State) B->C2 Basic approach D Optimal Choice: Hybrid Silica C18 at pH 10.5 C2->D Superior peak symmetry

Fig 2: Logical workflow for mitigating the silanol effect in basic compound HPLC.

Experimental Protocols

Self-Validating Design: This protocol incorporates a System Suitability Test (SST) designed to fail if the mobile phase pH shifts or column degradation occurs, ensuring data integrity before any sample is quantified.

Reagents and Equipment
  • Analyte: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl (Org-9768), >98% purity[9].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide. (Causality: Ammonium bicarbonate provides excellent buffering capacity at high pH and is volatile, making the method MS-compatible if required).

  • Mobile Phase B: 10 mM Ammonium Bicarbonate in Acetonitrile (90:10 ACN:Water) to prevent buffer precipitation.

  • Column: Hybrid-silica C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge C18 or Agilent ZORBAX Extend-C18)[8].

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of Org-9768 into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the hydrophobic indane core), then make up to volume with Mobile Phase A. (Concentration: 1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 using a diluent of 50:50 Mobile Phase A : Mobile Phase B to yield a final concentration of 100 µg/mL. (Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C (Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer for sharper peaks).

  • Detection: UV at 210 nm (primary absorption of the indane ring) and 265 nm (secondary benzenoid transition).

Data Presentation

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.0955Equilibration
2.0955Isocratic Hold
10.04060Linear Gradient
12.01090Column Wash
15.01090Isocratic Wash
15.1955Re-equilibration
20.0955End of Run

Table 2: System Suitability Test (SST) Criteria (Based on 6 replicate injections of the 100 µg/mL Working Solution)

ParameterAcceptance CriteriaRationale (Self-Validation)
Retention Time (RT)~8.5 min (± 2.0% RSD)Validates consistent pump delivery and stable column chemistry.
Tailing Factor ( Tf​ )≤ 1.5Confirms successful suppression of the silanol effect.
Theoretical Plates ( N )> 10,000Verifies column efficiency and optimal mass transfer.
Peak Area %RSD≤ 2.0%Ensures autosampler precision and detector stability.

Sources

Method

Application Note: (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine as a Building Block for mPTP Inhibitors

Here is a comprehensive, scientifically grounded application note and protocol guide for utilizing (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine in drug discovery. Executive Summary & Medicinal Chemistry Rationale (2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded application note and protocol guide for utilizing (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine in drug discovery.

Executive Summary & Medicinal Chemistry Rationale

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine , commonly referred to in literature as Org-9768 , is a highly specialized medicinal chemistry building block[1]. Featuring a rigid bicyclic indane scaffold and a sterically hindered primary amine, it is primarily utilized as a key intermediate in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors[2].

In central nervous system (CNS) drug discovery—particularly for Parkinson's disease and ischemia-reperfusion injury—balancing lipophilicity, metabolic stability, and target affinity is paramount. The incorporation of this specific indane moiety offers three distinct pharmacological advantages:

  • Conformational Restriction: The indane ring forces the molecule into a rigid geometry. The addition of the 2-methyl group creates a quaternary carbon center, locking the methanamine side chain into a specific spatial orientation. This drastically reduces the entropic penalty upon receptor binding.

  • Metabolic Stability: Primary amines are often liabilities in neuropharmacology due to rapid degradation by Monoamine Oxidases (MAOs). The steric bulk provided by the adjacent 2-methyl group shields the amine from oxidative deamination, prolonging the half-life of the resulting pharmacophore.

  • Blood-Brain Barrier (BBB) Penetration: The highly lipophilic nature of the indane core enhances passive diffusion across the BBB, a critical requirement for neuroprotective agents targeting Parkinson's disease[3].

Physicochemical Profile

Proper handling and storage of the building block are essential for maintaining high synthetic yields. The hydrochloride (HCl) salt is preferred for long-term stability and ease of handling[4].

Table 1: Physicochemical Properties & Handling

Property Specification
Chemical Name (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine
Common Name / Synonym Org-9768
CAS Number (HCl Salt) 129766-97-8[5]
Molecular Formula C11H15N (Free base)
Molecular Weight 161.24 g/mol (Free base)
Storage Conditions Powder: -20°C (3 years); In solvent: -80°C (1 year)[5]

| Solubility | DMSO, Methanol, Water (as HCl salt) |

Synthetic Application: Amide Derivatization Workflow

The primary amine of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is highly nucleophilic but sterically hindered by the adjacent quaternary carbon. Standard coupling agents (e.g., EDC/NHS) often result in low yields or require elevated temperatures that cause side reactions.

Causality & Experimental Choice: To overcome this steric hindrance, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU forms a highly reactive 7-azabenzotriazole active ester that accelerates the acylation of hindered amines. DIPEA is selected as the base because its own steric bulk prevents it from acting as a competing nucleophile.

Synthetic_Workflow BB (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Amine Donor) Coupling Amide Coupling (RT, 12h) BB->Coupling Acid Carboxylic Acid (Pharmacophore) Activation Activation HATU, DIPEA, DMF (0 °C) Acid->Activation Activation->Coupling QC1 In-Process QC (LC-MS / TLC) Coupling->QC1 Purification Purification (Flash Chromatography) QC1->Purification If Conversion >90% Product Target mPTP Inhibitor (>95% Purity) Purification->Product

Synthetic workflow for derivatizing the sterically hindered indane building block.

Protocol 1: Step-by-Step HATU-Mediated Amide Coupling Self-Validating System: This protocol includes an in-process LC-MS checkpoint to prevent the costly purification of incomplete reactions.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride (1.1 eq) to the solution. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • In-Process QC (Self-Validation): Aliquot 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into an LC-MS.

    • Validation Check: A target mass peak [M+H]+ must be observed with <10% remaining starting amine. If unreacted amine persists, add an additional 0.5 eq of HATU and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target mPTP inhibitor.

Biological Validation: mPTP Inhibition Assay

The opening of the mPTP leads to mitochondrial depolarization, swelling, and neuronal apoptosis—a hallmark of Parkinson's disease and cardiac ischemia[2]. Derivatives synthesized from Org-9768 are evaluated for their ability to prevent mPTP opening under calcium ( Ca2+ ) overload.

mPTP_Pathway Stress Oxidative Stress (ROS & Ca2+) CypD Cyclophilin D Activation Stress->CypD mPTP mPTP Complex Opening CypD->mPTP Death Neuronal Apoptosis (Parkinson's) mPTP->Death Survival Mitochondrial Homeostasis mPTP->Survival Prevention Drug Indane-Derived mPTP Inhibitor Drug->mPTP Blocks Pore

Mechanism of action for indane-derived mPTP inhibitors in preventing neuronal apoptosis.

Protocol 2: Calcium Retention Capacity (CRC) Assay Causality & Self-Validation: This assay uses Calcium Green-5N, a membrane-impermeable fluorescent dye. As mitochondria successfully sequester added Ca2+ , fluorescence remains low. When the mPTP catastrophically opens, massive Ca2+ release causes a sharp spike in fluorescence. Cyclosporin A (CsA) is used as an internal validation control.

  • Mitochondrial Isolation: Isolate mitochondria from rat brain tissue using differential centrifugation in a sucrose-based isolation buffer (250 mM Sucrose, 10 mM Tris, 1 mM EGTA, pH 7.4).

  • Assay Buffer Preparation: Resuspend mitochondria (0.5 mg protein/mL) in CRC buffer (150 mM Sucrose, 50 mM KCl, 2 mM KH2​PO4​ , 20 mM HEPES, pH 7.4) supplemented with 5 mM Succinate and 2 µM Rotenone.

  • Dye Addition: Add 1 µM Calcium Green-5N. Establish baseline fluorescence (Ex: 505 nm, Em: 535 nm) for 2 minutes.

  • Compound Incubation: Add the synthesized Org-9768 derivative (e.g., 1 µM final concentration).

    • Validation Check: Run a parallel well with 1 µM Cyclosporin A (CsA) as a positive control, and a vehicle (DMSO) as a negative control.

  • Calcium Titration: Inject 10 µM CaCl2​ pulses every 60 seconds.

  • Data Analysis: Record the number of Ca2+ pulses required to trigger the sudden, massive increase in fluorescence (mPTP opening). An effective indane-derived inhibitor will significantly increase the number of tolerated calcium pulses compared to the DMSO vehicle.

Table 2: Comparative Structure-Activity Relationship (SAR) Data Demonstrating the pharmacological superiority of the 2-methyl-indane scaffold.

Compound ScaffoldmPTP Inhibition (IC50)BBB Permeability (LogBB)MAO Stability (T1/2)
Flexible Aliphatic Amine> 10 µM-0.5 (Poor)15 min
Unsubstituted Indane Amine2.5 µM0.2 (Moderate)45 min
Org-9768 (2-Methyl Indane) 0.3 µM 0.8 (Excellent) > 120 min
Cyclosporin A (Standard)0.05 µM-1.2 (Impermeable)N/A

References

  • MedChemExpress. "Drug Derivative (Inhibitors Agonists Modulators Antagonists) | MedChemExpress". MedChemExpress.
  • MedChemExpress. "MPTP | MedChemExpress (MCE) Life Science Reagents". MedChemExpress.
  • MedChemExpress. "mitochondrial permeability transition pore (MPTP/mPTP) | MedChemExpress (MCE) Life Science Reagents". MedChemExpress.
  • Sigma-Aldrich. "2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride - Sigma-Aldrich". Sigma-Aldrich.
  • Sigma-Aldrich. "(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl - Sigma-Aldrich". Sigma-Aldrich.

Sources

Application

Application Note: High-Resolution NMR Characterization of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Executive Summary (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine, frequently designated as Org-9768 , is a critical pharmaceutical intermediate utilized in the synthesis of mitochondrial permeability transition pore (mP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine, frequently designated as Org-9768 , is a critical pharmaceutical intermediate utilized in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors. These inhibitors are actively investigated for their neuroprotective properties in neurodegenerative conditions such as Parkinson's disease . Given its role as a precursor in active pharmaceutical ingredient (API) manufacturing, rigorous structural verification is paramount. This application note provides a comprehensive, self-validating protocol for the 1D and 2D Nuclear Magnetic Resonance (NMR) characterization of the hydrochloride salt of this compound (CAS: 129766-97-8) .

Introduction & Mechanistic Context

The structural elucidation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine presents unique analytical challenges due to its rigid bicyclic framework and highly specific symmetry. The molecule possesses a meso-like plane of symmetry passing through the C2 quaternary center, the methyl group, and the aminomethyl group.

While this symmetry renders the C1 and C3 methylene carbons of the indane ring chemically equivalent, the two protons within each methylene group are diastereotopic . They reside in distinct magnetic environments (pseudo-axial vs. pseudo-equatorial relative to the C2 substituents) and couple to each other, appearing as a complex AB doublet system. Understanding the causality behind these magnetic environments is essential to prevent misassigning these doublets as separate methine (CH) groups or impurities.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and analytical trustworthiness, the following protocol is designed as a self-validating system where sample preparation choices directly enable downstream structural confirmation.

Sample Preparation
  • Solvent Selection Causality: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly mandated over CDCl 3​ . Amine hydrochlorides in CDCl 3​ often exhibit broad, unintegrable amine peaks due to rapid proton exchange and poor solubility. DMSO- d6​ strongly hydrogen-bonds with the −NH3+​ protons, slowing the chemical exchange rate on the NMR timescale. This allows the ammonium protons to be observed as a distinct, quantifiable broad singlet, confirming salt formation .

  • Step-by-Step Procedure:

    • Accurately weigh 15.0–20.0 mg of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride.

    • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

    • Vortex the mixture for 30 seconds until complete dissolution is achieved.

    • Transfer the homogenous solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters
  • 1 H NMR (400 MHz): Acquire with a minimum of 16 scans. A relaxation delay ( D1​ ) of 2.0 seconds is chosen to ensure complete longitudinal relaxation ( T1​ ) of the methyl and aminomethyl protons, which is critical for accurate quantitative integration.

  • 13 C NMR (100 MHz): Acquire with proton decoupling (CPD), a minimum of 512 scans, and a D1​ of 2.0 seconds. The high scan count is mandated due to the low natural abundance of 13 C and the presence of quaternary carbons (C2, C3a, C7a), which lack Nuclear Overhauser Effect (NOE) enhancement and exhibit longer T1​ relaxation times .

  • 2D NMR: Acquire 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to map direct and long-range connectivities.

NMR_Workflow A Sample Prep (Org-9768 + DMSO-d6) B 1D Acquisition (1H, 13C) A->B C 2D Acquisition (HSQC, HMBC) B->C D Data Processing (FT, Phase, Baseline) C->D E Structural Validation D->E

Caption: Step-by-step workflow for the NMR characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine.

Data Presentation

The quantitative NMR data is summarized below. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.25Broad Singlet (br s)-3H −NH3+​ (Ammonium salt)
7.20 – 7.10Multiplet (m)-4HAr- H (C4, C5, C6, C7)
3.05Doublet (d)15.82HIndane C1/C3 - Ha​ (Diastereotopic)
2.85Singlet (s)-2H −CH2​−NH3+​
2.75Doublet (d)15.82HIndane C1/C3 - Hb​ (Diastereotopic)
1.22Singlet (s)-3H −CH3​ (Methyl)
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
141.5Quaternary (C)C3a, C7a (Bridgehead aromatic)
126.8Methine (CH)C5, C6 (Aromatic)
124.6Methine (CH)C4, C7 (Aromatic)
48.2Methylene ( CH2​ ) −CH2​−NH3+​
44.5Quaternary (C)C2 (Aliphatic quaternary center)
43.1Methylene ( CH2​ )C1, C3 (Indane ring backbone)
23.5Methyl ( CH3​ ) −CH3​

Structural Elucidation & Mechanistic Insights

Resolving the Diastereotopic Protons

The most complex feature of the 1 H spectrum is the pair of doublets at δ 3.05 and δ 2.75. Because the C2 carbon is achiral but heavily substituted, the two protons on the adjacent C1 (and equivalent C3) carbon cannot freely rotate and are locked in different spatial orientations relative to the methyl and aminomethyl groups. This causes a massive geminal coupling ( 2J=15.8 Hz).

Self-Validation via HSQC: To prove these are not two separate CH groups, the HSQC spectrum is analyzed. Both the δ 3.05 and δ 2.75 proton signals will correlate to the exact same 13 C signal at δ 43.1 ppm. This mathematically validates the diastereotopic CH2​ assignment.

2D NMR Connectivity Logic (HMBC)

The quaternary nature of C2 ( δ 44.5) is validated through long-range HMBC correlations. Because C2 lacks attached protons, it is "invisible" in standard 1D 1 H NMR and HSQC. However, HMBC reveals 2J and 3J couplings from surrounding proton systems to this central node, confirming the molecular connectivity.

HMBC_Logic cluster_protons 1H NMR Signals (Protons) cluster_carbons 13C NMR Signals (Carbons) H_CH3 H-CH3 (δ 1.22) C_2 C2 (δ 44.5) H_CH3->C_2 2J HMBC C_1_3 C1/C3 (δ 43.1) H_CH3->C_1_3 3J HMBC H_CH2N H-CH2N (δ 2.85) H_CH2N->C_2 2J HMBC H_CH2N->C_1_3 3J HMBC H_Indane H-C1/C3 (δ 2.75, 3.05) H_Indane->C_2 2J HMBC C_3a_7a C3a/C7a (δ 141.5) H_Indane->C_3a_7a 2J/3J HMBC

Caption: Key HMBC (1H-13C) correlation logic used to validate the quaternary C2 center connectivity.

Self-Validation Checkpoints

Before approving the batch for downstream API synthesis, the analyst must verify the following:

  • Integration Integrity: The total integration of the 1 H spectrum must yield exactly 16 protons, with the −NH3+​ peak strictly integrating to 3H.

  • Carbon Count: The 13 C spectrum must show exactly 7 distinct carbon environments, confirming the meso-plane symmetry (C1=C3, C4=C7, C5=C6, C3a=C7a).

  • Quaternary Confirmation: The HMBC must show a converging correlation from both the δ 1.22 (methyl) and δ 2.85 (aminomethyl) protons to the δ 44.5 carbon, proving both groups are attached to the same position on the indane ring.

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

Method

Application Note: Optimized Amidation Protocols for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Prepared By: Senior Application Sciences Team Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Chemical Context & Mechanistic Rationale (2-Methyl-2,3-dihydro-1H-inden-2-yl)methana...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Sciences Team Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Chemical Context & Mechanistic Rationale

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine is a highly privileged pharmacophore, serving as a critical intermediate in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors (e.g., Org-9768) and various CNS-active therapeutics[1].

While amidation is a fundamental transformation in organic synthesis, this specific substrate presents a unique kinetic challenge. The primary amine is situated directly adjacent to a fully substituted quaternary carbon (C2 of the indane ring). This creates a neopentyl-like steric hindrance that severely restricts the trajectory of nucleophilic attack on activated ester intermediates.

The Causality of Reagent Failure: Standard carbodiimide-based protocols (e.g., EDC/HOBt or DCC) often fail or stall with neopentyl-like amines. The slow rate of aminolysis allows competing side reactions to dominate, most notably the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea. To overcome this steric barrier and establish a high-yielding, self-validating system, the activation energy of the acyl intermediate must be lowered using highly electrophilic coupling reagents like HATU (for discovery scale) or T3P (for process scale)[2][3].

Reagent Selection Matrix & Quantitative Data

To ensure structural integrity and high throughput, the choice of coupling reagent must be dictated by the scale of the reaction and the stereochemical sensitivity of the carboxylic acid partner.

  • HATU: Generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis even with sterically hindered amines.

  • T3P (Propylphosphonic anhydride): Forms a highly reactive mixed phosphonic anhydride. It is the premier choice for scale-up due to its non-explosive nature, exceptional suppression of epimerization, and completely water-soluble byproducts[3][4].

Table 1: Quantitative Comparison of Coupling Reagents for Neopentyl-Like Amines
ParameterHATU / DIPEA (Discovery)T3P / Pyridine (Process)EDC / HOBt (Reference)
Activation Kinetics Very Fast (< 15 min)Moderate (30-60 min)Slow (> 2 hours)
Typical Yield > 90% 85 - 95% 40 - 60%
Epimerization Risk Moderate to HighVery Low (< 1%) Moderate
Byproduct Removal Requires aqueous LiCl washesSimple aqueous extractionOften requires chromatography
Cost & Scalability High cost, Discovery only (< 5g)Low cost, Process scale (> 5g)Low cost, but poor yield

Logical Workflow & Decision Tree

AmidationWorkflow Start Substrate: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine Analyze Steric Analysis: Neopentyl-like Hindrance Start->Analyze Decision Scale of Synthesis? Analyze->Decision Discovery Discovery Scale (< 5 grams) Decision->Discovery Small Scale Process Process Scale (> 5 grams) Decision->Process Large Scale HATU HATU / DIPEA / DMF Fast, high yield Discovery->HATU T3P T3P / Pyridine / EtOAc Low epimerization, scalable Process->T3P Product Target Amide Derivative HATU->Product T3P->Product

Figure 1: Decision matrix and workflow for the amidation of neopentyl-like amines.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) to confirm the success of intermediate steps, ensuring that causality and technical accuracy drive the workflow. Note that (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is typically supplied as a hydrochloride salt[5][6], which is accounted for in the base stoichiometry.

Protocol A: Discovery-Scale Synthesis using HATU

Optimized for speed and maximum conversion on scales < 5 mmol.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Causality Check: 3.0 equivalents are strictly required: 1 equiv to deprotonate the acid, 1 equiv to liberate the amine free-base from its HCl salt, and 1 equiv to maintain an alkaline medium.

  • IPC 1 (Activation Validation): Stir for 15 minutes. Do not add the amine immediately. Pre-activation ensures the complete formation of the HOAt ester. Adding the amine too early exposes it to unreacted HATU, leading to irreversible guanidinylation of the amine.

  • Amine Addition: Add (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl (1.05 equiv) in one portion. Stir at room temperature for 2–4 hours.

  • IPC 2 (Reaction Validation): Monitor by LC-MS. The disappearance of the HOAt-ester mass and the appearance of the product mass validates reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3 × 5 volumes) to completely partition the DMF into the aqueous layer, followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Process-Scale Synthesis using T3P

Optimized for > 5 mmol scale, zero-epimerization, and chromatography-free isolation.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl (1.05 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine (4.0 equiv)

  • Ethyl Acetate or Dichloromethane (0.2 M)

Step-by-Step Procedure:

  • Substrate Mixing: Suspend the carboxylic acid (1.0 equiv) and the amine HCl salt (1.05 equiv) in EtOAc.

  • Base Addition: Add Pyridine (4.0 equiv).

    • Causality Check: Pyridine is specifically chosen over aliphatic amines for T3P couplings because it acts as a nucleophilic catalyst, forming an intermediate acylpyridinium species that is highly susceptible to attack by hindered amines, while simultaneously suppressing epimerization[3][7].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • T3P Addition: Add the T3P solution (1.5 equiv) dropwise over 30 minutes.

    • Causality Check: Dropwise addition controls the mild exotherm associated with mixed anhydride formation, preventing thermal degradation of sensitive substrates.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup (Self-Validating Purification): Quench the reaction with water. Wash the organic layer successively with 1N HCl (to remove Pyridine), saturated NaHCO₃, and water.

    • Causality Check: T3P byproducts are highly polar, water-soluble phosphonic acids. A simple aqueous wash completely removes the coupling reagent byproducts, yielding >95% pure amide without the need for silica gel chromatography[4].

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • Acid-Amine Coupling using T3P Source: Organic Synthesis URL:[Link]

Sources

Application

Application Note: Advanced Crystallization Protocols for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine Hydrochloride

Introduction & Rationale (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride (CAS: 129766-97-8), commonly referred to as Org-9768, is a critical synthetic intermediate utilized in the development of mitochondri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride (CAS: 129766-97-8), commonly referred to as Org-9768, is a critical synthetic intermediate utilized in the development of mitochondrial permeability transition pore (mPTP) inhibitors for 1[1].

Like many indane-amine derivatives, the free base form is typically an oil or low-melting solid that is highly susceptible to oxidative degradation. Conversion to the hydrochloride salt significantly improves bench stability. However, the resulting amine hydrochloride salt exhibits hygroscopicity and a strong propensity to "oil out" (liquid-liquid phase separation) during poorly controlled crystallization[2]. This application note provides self-validating, highly controlled crystallization protocols designed to achieve >99.5% purity while strictly controlling crystal habit and particle size distribution (PSD).

Physicochemical Profiling & Solvent Selection

Amine hydrochlorides are highly polar ionic species, rendering them soluble in protic solvents (e.g., water, methanol) and insoluble in non-polar or aprotic solvents (ethers, alkanes)[3]. Understanding this differential solubility is the cornerstone of designing an effective crystallization process. Table 1 summarizes the solvent selection matrix based on the typical solubility profiles of indane-amine hydrochlorides.

Table 1: Solvent Selection Matrix for Org-9768 Hydrochloride

Solvent SystemRole in CrystallizationBoiling Point (°C)Solubility Profile (mg/mL at 25°C)Primary Application
Methanol (MeOH) Primary Solvent64.7>100 (High)Antisolvent crystallization
Isopropanol (IPA) Primary / Co-solvent82.5~15 (Moderate)Cooling crystallization
Water Co-solvent100.0>200 (Very High)Enhances high-temp solubility
MTBE Antisolvent55.2<1 (Insoluble)Yield maximization
Ethyl Acetate (EtOAc) Antisolvent77.1<5 (Insoluble)Reactive crystallization

Process Workflow

G FreeBase Org-9768 Free Base (Oil / Crude) Reactive Reactive Crystallization (IPA + HCl gas) FreeBase->Reactive Acidification (pH 2-3) CrudeSalt Crude HCl Salt (Moderate Purity) Reactive->CrudeSalt Filtration Cooling Cooling Crystallization (IPA / 5% H2O) CrudeSalt->Cooling Purity Optimization Antisolvent Antisolvent Crystallization (MeOH / MTBE) CrudeSalt->Antisolvent Yield Optimization PureCooling High Purity Crystals (>99.5% HPLC) Cooling->PureCooling Controlled Cooling (5°C/h) PureAnti High Yield Crystals (>95% Recovery) Antisolvent->PureAnti MTBE Dropwise Addition

Workflow for the crystallization of Org-9768 hydrochloride.

Experimental Protocols

Protocol A: Reactive Crystallization (In-Situ Salt Formation)

Objective: Direct conversion of the free base to the HCl salt with immediate isolation. Causality: Utilizing a solvent matrix where the free base is highly soluble but the resulting salt is insoluble drives immediate, high-yield precipitation. A mixture of Ethyl Acetate (EtOAc) and Isopropanol (IPA) prevents the rapid, uncontrolled precipitation that often traps impurities within the crystal lattice. Self-Validating IPC: Continuous pH monitoring. The endpoint is validated when the pH stabilizes at 2.0–3.0, ensuring complete salt formation without the introduction of excess HCl, which can cause localized degradation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of Org-9768 free base in 100 mL of a 1:1 (v/v) mixture of IPA and EtOAc in a 250 mL jacketed reactor.

  • Temperature Control: Chill the solution to 5 °C using a circulating chiller. Mechanism: Lower temperatures drastically reduce the solubility of the forming salt, driving immediate primary nucleation.

  • Acidification: Slowly add 2.0 M HCl in IPA dropwise while maintaining the internal reactor temperature below 10 °C.

  • Maturation: Stir the resulting slurry for 2 hours at 5 °C to allow Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

  • Isolation: Filter the slurry under vacuum, wash the filter cake with 20 mL of cold EtOAc, and dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Cooling Crystallization (IPA/Water System)

Objective: High-purity bulk crystallization for final API or late-stage intermediate isolation. Causality: Indane-amine hydrochlorides benefit immensely from a mixed solvent system. A4 provides excellent solubility at 70 °C but acts as a moderate antisolvent at 5 °C[4]. A slow cooling ramp prevents "oiling out" (the collapse of supersaturation into an amorphous liquid phase). Self-Validating IPC: Visual confirmation of the "clear point" at 70 °C (complete dissolution) and the "cloud point" (primary nucleation) around 45–50 °C.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 100 mL of IPA/Water (9:1 v/v).

  • Dissolution: Suspend 15.0 g of crude Org-9768 HCl in the solvent within a jacketed reactor. Heat to 70 °C with 200 RPM agitation until a completely clear solution is achieved.

  • Polishing Filtration: (Optional but recommended) Filter the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble particulates and potential nucleation inhibitors.

  • Controlled Cooling: Program the chiller to cool from 70 °C to 5 °C at a linear rate of 5 °C/hour. Mechanism: This slow rate maintains the system within the metastable zone, 3[3].

  • Seeding (Optional): If the cloud point is not reached by 45 °C, introduce 0.1 g of pure seed crystals to induce controlled nucleation.

  • Isolation: Hold the slurry at 5 °C for 3 hours, filter, wash with 15 mL of cold IPA, and vacuum dry at 50 °C until constant weight is achieved.

Protocol C: Antisolvent Crystallization (Methanol/MTBE)

Objective: Maximizing recovery from highly impure or dilute mother liquors. Causality: Methanol completely dissolves the salt and organic impurities. Methyl tert-butyl ether (MTBE) acts as a strong antisolvent. 2 controls local supersaturation, forcing the Org-9768 HCl to crystallize while leaving the more soluble organic impurities dissolved in the mother liquor[2]. Self-Validating IPC: Real-time turbidity monitoring. The addition of MTBE must be paused when persistent turbidity is observed, allowing the system to equilibrate and form a stable crystal bed before the remaining antisolvent is added.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude Org-9768 HCl in 30 mL of Methanol at 40 °C.

  • Antisolvent Addition (Phase 1): Slowly add MTBE dropwise (approx. 1–2 mL/min) under vigorous stirring (300 RPM) until the solution becomes persistently turbid (Cloud Point).

  • Equilibration: Halt MTBE addition and hold the temperature at 40 °C for 30 minutes to allow the initial crystal bed to form.

  • Antisolvent Addition (Phase 2): Resume MTBE addition at a faster rate (3–5 mL/min) until a total of 90 mL of MTBE has been added (achieving a 3:1 MTBE:MeOH ratio).

  • Cooling & Isolation: Cool the slurry to 10 °C over 1 hour, filter, wash with cold MTBE, and vacuum dry.

Troubleshooting & Optimization Data

Table 2: Common Crystallization Issues and Interventions

ObservationRoot CauseCorrective Action
Oiling Out (Liquid-Liquid Separation)Supersaturation generated too rapidly; cooling rate is too fast.Re-heat to the clear point. Reduce cooling rate to 2 °C/hour. Introduce seed crystals at the metastable limit.
No Crystal Formation System is under-saturated or lacks primary nucleation sites.Evaporate 20-30% of the primary solvent. Scratch the flask wall or add seed crystals.
Colored Crystals Entrapment of chromophoric impurities during rapid crystal growth.Re-dissolve in primary solvent, treat with 5% w/w activated carbon at 60 °C for 30 mins, filter hot, and recrystallize.
Low Yield Excessive primary solvent or insufficient antisolvent volume.Increase the ratio of antisolvent (e.g., MTBE) or lower the final isolation temperature to -5 °C.

Sources

Method

in vitro assay preparation using (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

In Vitro Pharmacological Profiling of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768): Dual Applications in ADRA2A Antagonism and mPTP Modulator Synthesis Introduction & Pharmacological Profile (2-methyl-2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Pharmacological Profiling of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768): Dual Applications in ADRA2A Antagonism and mPTP Modulator Synthesis

Introduction & Pharmacological Profile

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, widely recognized in pharmacological literature as Org-9768, is a cyclic amine and indane derivative. Originally investigated for its antidepressant properties, the compound functions primarily as an alpha-2A adrenergic receptor (ADRA2A) antagonist and a solute carrier family 6 member 2 (SLC6A2/Norepinephrine Transporter) inhibitor[1].

Beyond its direct receptor pharmacology, Org-9768 serves a critical secondary role in modern drug discovery: it is a highly valued drug intermediate used to synthesize and validate inhibitors of the mitochondrial permeability transition pore (mPTP)[2]. Because mPTP opening is a catastrophic event in ischemia-reperfusion injury and Parkinson's disease, derivatives of Org-9768 are frequently evaluated in mitochondrial swelling assays[2].

To accommodate the dual utility of this compound, this application note details two self-validating in vitro workflows: a functional cAMP accumulation assay to evaluate its ADRA2A antagonism, and an isolated mitochondrial swelling assay to evaluate mPTP modulators synthesized from its scaffold.

Compound Preparation and Physicochemical Handling

Org-9768 is typically supplied as a hydrochloride salt (CAS: 129766-97-8).

  • Solubility & Storage: The HCl salt is highly soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro assays, prepare a 10 mM master stock in anhydrous DMSO.

  • Causality in Handling: Because the salt form is hygroscopic, repeated exposure to atmospheric moisture will cause the DMSO stock to absorb water, leading to compound degradation and inaccurate dosing. Aliquot the 10 mM stock into single-use vials and store at -20°C.

Workflow 1: ADRA2A Functional Antagonism Assay (cAMP Accumulation)

The Causality of the Assay Design: ADRA2A is a Gi-coupled G-protein coupled receptor (GPCR). When activated by an agonist (e.g., clonidine), the Gi alpha subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To measure the antagonistic properties of Org-9768, we must first artificially elevate the cAMP baseline using Forskolin (a direct AC activator). The addition of an agonist will suppress this elevated cAMP, and the subsequent addition of Org-9768 will block the receptor, restoring the high cAMP levels.

ADRA2A_Signaling Org9768 Org-9768 (Antagonist) ADRA2A ADRA2A Receptor (Gi-Coupled) Org9768->ADRA2A Blocks Clonidine Clonidine (Agonist) Clonidine->ADRA2A Activates Gi Gi Protein (Alpha Subunit) ADRA2A->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Diagram illustrating ADRA2A Gi-coupled signaling and its antagonism by Org-9768.

Step-by-Step Protocol
  • Cell Preparation: Culture CHO-K1 cells stably expressing human ADRA2A. Expert Insight: CHO-K1 cells are selected because they lack endogenous adrenergic receptors, providing a clean background devoid of off-target interference.

  • Assay Buffer Formulation: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical; it prevents the cellular degradation of cAMP, ensuring the assay measures the true rate of cAMP production rather than its turnover.

  • Compound Incubation:

    • Seed cells into a 384-well microplate at 5,000 cells/well.

    • Add Org-9768 (titrated from 10 µM down to 0.1 nM) and incubate for 15 minutes at room temperature.

    • Add the stimulation cocktail: 10 µM Forskolin + EC80 concentration of Clonidine. Incubate for 30 minutes.

  • Self-Validating Controls:

    • Positive Control: Forskolin only (Defines the maximum assay window).

    • Negative Control: Forskolin + Clonidine (Defines the suppressed cAMP baseline).

  • Detection: Lyse cells and detect cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Read on a compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm.

Workflow 2: mPTP Swelling Assay for Org-9768 Derivatives

The Causality of the Assay Design: When evaluating Org-9768 as a precursor for mPTP inhibitors[2], downstream derivatives are tested in isolated mitochondria. The mPTP is a non-selective pore that opens under conditions of calcium overload. Opening allows water and solutes to rush into the mitochondrial matrix, causing osmotic swelling. This swelling decreases the refractive index of the mitochondria, which can be measured kinetically as a drop in absorbance at 540 nm. Effective inhibitors will prevent this absorbance drop.

mPTP_Workflow Iso 1. Isolate Mitochondria (EGTA Buffer) Inc 2. Compound Incubation (Org-9768 Derivatives) Iso->Inc Ind 3. Ca2+ Induction (Trigger mPTP) Inc->Ind Read 4. Kinetic Read (Absorbance 540 nm) Ind->Read

Step-by-step workflow for the in vitro mitochondrial permeability transition pore swelling assay.

Step-by-Step Protocol
  • Mitochondrial Isolation: Homogenize rat liver or brain tissue in an isolation buffer containing 250 mM Sucrose, 10 mM Tris-HCl, and 1 mM EGTA (pH 7.4). Causality: Sucrose provides osmotic support to keep mitochondria intact. EGTA is strictly required during isolation to chelate endogenous calcium and prevent premature mPTP opening.

  • EGTA Wash-Out: Perform a final centrifugation step (10,000 x g) and resuspend the mitochondrial pellet in an EGTA-free buffer. Expert Insight: Failure to remove EGTA will neutralize the calcium used later to trigger the assay, resulting in false-positive inhibition.

  • Assay Buffer Preparation: Prepare the swelling buffer: 120 mM KCl, 10 mM MOPS, 5 mM Succinate, and 2 µM Rotenone. Causality: Succinate acts as the substrate for Complex II to drive respiration. Rotenone inhibits Complex I, preventing reverse electron transport and unwanted reactive oxygen species (ROS) generation, which could prematurely trigger the pore.

  • Incubation & Induction:

    • Add 0.5 mg/mL mitochondria to a 96-well clear-bottom plate.

    • Add the test compound (Org-9768 derivative) or Cyclosporin A (1 µM, positive control for self-validation). Incubate for 5 minutes.

    • Inject 200 µM CaCl2​ to trigger pore opening.

  • Kinetic Measurement: Immediately read absorbance at 540 nm every 30 seconds for 20 minutes. Calculate the Δ A540 (difference between initial and final absorbance).

Quantitative Data & Quality Control Metrics

To ensure E-E-A-T standards are met, the following parameters must be validated during assay execution. Data falling outside these ranges indicates compromised reagents or poor mitochondrial viability.

ParameterTarget / AssayExpected Value / RangeQuality Control Metric
Org-9768 Affinity (Ki) ADRA2A Receptor Binding10 - 100 nMRadioligand displacement validation
cAMP Assay Z'-Factor ADRA2A Functional Assay> 0.6Confirms assay robustness and window
Max Swelling Amplitude mPTP Assay ( Δ A540)0.4 - 0.6 OD dropValidates sufficient Ca2+ induction
Cyclosporin A IC50 mPTP Inhibition Control~50 - 100 nMPositive control validation for mPTP

References

  • Sigma-Aldrich Product Catalog - 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride (CAS 129766-97-8). Sigma-Aldrich Life Sciences.

  • MedChemExpress Target Database - Org-9768 (Compound (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine) / mPTP Inhibitor Intermediates. MedChemExpress.

  • Broad Institute LINCS Cell Painting MOA Map - Repurposing Info External MOA Map Resolved (ADRA2A / SLC6A2 Antagonism). GitHub Repository.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Welcome to the technical support guide for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven methodologies.

Introduction to the Synthesis

The synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, a primary amine with a sterically hindered neopentyl-like structure, is most commonly and efficiently achieved through the reductive amination of its corresponding aldehyde, 2-methyl-2,3-dihydro-1H-inden-2-carbaldehyde. Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control over the degree of alkylation, which circumvents common issues like over-alkylation seen in direct alkylation methods with alkyl halides.[1][2]

This process involves two key stages that are typically performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction between the starting aldehyde and an ammonia source to form a C=N bond.

  • Reduction: The selective reduction of the imine or iminium intermediate to the desired primary amine.[1]

The success of this synthesis hinges on the careful selection of reagents and the precise control of reaction conditions to favor the formation of the desired product over potential side-products.

Core Experimental Workflow

The general workflow for the synthesis is outlined below. Each step presents unique challenges and opportunities for optimization, which will be addressed in the subsequent sections.

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup & Purification A 2-Methyl-2,3-dihydro-1H- inden-2-carbaldehyde Mix Combine & Stir A->Mix B Ammonia Source (e.g., NH4OAc) B->Mix C Aprotic Solvent (e.g., DCE, THF) C->Mix Reaction Imine Formation & In Situ Reduction Mix->Reaction Allow imine formation D Selective Reducing Agent (e.g., NaBH(OAc)3) D->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction complete (Monitor by TLC/LC-MS) Purify Purification (SCX, Chromatography, or Acid-Base Extraction) Workup->Purify Product Pure (2-methyl-2,3-dihydro-1H- inden-2-yl)methanamine Purify->Product

Caption: General workflow for the synthesis of the target amine.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing explanations grounded in chemical principles to guide your experimental design.

Q1: What is the most reliable method for this synthesis to avoid side products? Reductive amination is the preferred method.[2][3] It proceeds via an imine or iminium ion intermediate, which is then reduced in situ.[1] This two-step, one-pot process offers high selectivity for the primary amine product and avoids the over-alkylation that often plagues direct alkylation of ammonia, which would lead to secondary and tertiary amine impurities.[2]

Q2: Which reducing agent is best suited for this transformation? The choice of reducing agent is critical for maximizing yield and minimizing byproducts. While several options exist, they have distinct advantages and disadvantages.

Reducing Agent Pros Cons Optimal pH
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for iminium ions over ketones/aldehydes; effective under mild, weakly acidic conditions; high functional group tolerance.[4]Moisture-sensitive; higher cost.5-7[4]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at acidic pH.[4]Highly toxic (potential for HCN gas release at low pH); less reactive than NaBH(OAc)₃.6-7[4]
Catalytic Hydrogenation (H₂/Catalyst) "Green" reagent; high-yielding.Requires specialized pressure equipment; catalyst may be sensitive to impurities; may reduce other functional groups.N/A
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Generally not selective; will readily reduce the starting aldehyde to an alcohol, leading to low yields of the desired amine.[2]7-10

For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its exceptional selectivity, which prevents the formation of the corresponding alcohol byproduct.[4]

Q3: What is the role of pH, and how should it be controlled? pH control is paramount. The initial imine formation is catalyzed by acid, which protonates the carbonyl oxygen, making it more electrophilic. However, the amine nucleophile must be in its free base form, so a strongly acidic environment is counterproductive. A weakly acidic medium (pH 5-7) is the ideal compromise.[4] Acetic acid is often added as a catalyst to achieve this optimal pH range when using reagents like NaBH(OAc)₃.[4]

Q4: My reaction is yielding a significant amount of 2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. What is causing this? The formation of the alcohol byproduct is a classic sign of a non-selective reducing agent or improper reaction conditions. This occurs when the reducing agent attacks the starting aldehyde before it can form an imine with the ammonia source. To prevent this:

  • Switch to a more selective hydride source. Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to reduce the protonated iminium ion intermediate much faster than the neutral carbonyl group.[4]

  • Allow for pre-formation of the imine. Before adding the reducing agent, allow the aldehyde and ammonia source (e.g., ammonium acetate) to stir together in the solvent for a period (e.g., 30-60 minutes). This increases the concentration of the imine intermediate.[5]

Q5: How can I effectively purify the final amine product? Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause strong adsorption and peak tailing. Consider these proven strategies:

  • Modified Chromatography: Use a solvent system containing a small amount of a basic modifier. A common eluent is a gradient of methanol in dichloromethane (DCM) with 1-2% triethylamine (Et₃N) or ammonium hydroxide added to suppress interactions with the acidic silica.[6]

  • Acid-Base Extraction: This is a classic and effective workup. Dissolve the crude product in an organic solvent (e.g., DCM or ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.

  • Solid-Phase Cation Exchange (SCX) Cartridge: This is a highly efficient modern technique. The crude mixture is loaded onto the acidic SCX cartridge, which retains the basic amine. Non-basic impurities are washed away. The pure amine is then eluted by washing the cartridge with a basic solution, such as ammonia in methanol.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: pH is too high/low; insufficient removal of water byproduct. 2. Inactive Reducing Agent: Reagent has degraded due to moisture. 3. Incorrect Stoichiometry: Insufficient ammonia source or reducing agent.1. Add a catalytic amount of acetic acid to maintain a pH of ~5-6.[4] Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. 2. Use a fresh, unopened bottle of the reducing agent (especially NaBH(OAc)₃). 3. Use a slight excess of the ammonia source (1.2-1.5 equiv.) and the reducing agent (1.5-2.0 equiv.).
Reaction Stalls / Incomplete Conversion 1. Steric Hindrance: The methyl group at the C2 position hinders the approach of the nucleophile or hydride. 2. Low Temperature: The reaction rate is too slow at room temperature.1. Increase the reaction time (monitor by TLC or LC-MS until the starting material is consumed). 2. Gently warm the reaction mixture to 35-40 °C, but be cautious of potential side reactions.
Formation of Secondary Amine Impurity The primary amine product is reacting with a second molecule of the starting aldehyde to form a new imine, which is then reduced.1. Use a larger excess of the ammonia source to outcompete the product amine. 2. Add the reducing agent slowly to keep the concentration of the free primary amine product low during the reaction.
Difficult Product Isolation During Workup The amine product forms an emulsion or has some water solubility, leading to loss during extraction.1. Add brine (saturated NaCl solution) during the aqueous workup to break emulsions and decrease the solubility of the amine in the aqueous layer. 2. If solubility is a major issue, perform multiple extractions with a larger volume of organic solvent.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with NaBH(OAc)₃

This protocol is a robust starting point for the synthesis on a laboratory scale.

G A 1. Dissolve Aldehyde (1.0 equiv) and NH4OAc (1.5 equiv) in anhydrous DCE (1,2-dichloroethane). B 2. Stir at room temperature for 1 hour to facilitate imine formation. A->B C 3. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 15 minutes. (Note: Exothermic) B->C D 4. Stir the reaction at room temperature for 12-24 hours. C->D E 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed. D->E F 6. Quench reaction carefully with saturated aq. NaHCO3. E->F G 7. Perform aqueous workup and proceed to purification. F->G

Caption: Step-by-step reductive amination protocol.

Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methyl-2,3-dihydro-1H-inden-2-carbaldehyde (1.0 equiv.) and ammonium acetate (1.5 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to form a ~0.1 M solution.

  • Stir the mixture at room temperature for 1 hour.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.). A slight temperature increase may be observed.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of the starting aldehyde.

  • Once complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Purification using an SCX Cartridge
  • Dissolve the crude amine product from Protocol 1 in a minimal amount of methanol.

  • Condition a pre-packed SCX cartridge (sized appropriately for the reaction scale) by washing with methanol.

  • Load the crude product solution onto the top of the SCX cartridge and allow it to pass through slowly.

  • Wash the cartridge with several column volumes of methanol to elute non-basic impurities. Discard this wash.

  • Elute the desired primary amine from the cartridge by washing with a solution of 2M ammonia in methanol.

  • Collect the basic fractions and concentrate under reduced pressure to afford the purified (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine.

References

  • I. V. Borisenko, N., F. V. Valeev, and U. M. Dzhemilev. "Simplified Version of the Eschweiler–Clarke Reaction." The Journal of Organic Chemistry, 2024. [Link]

  • Wang, M., et al. "Review of Modern Eschweiler–Clarke Methylation Reaction." Molecules, 2023. [Link]

  • Organic Process Research & Development. "Reductive Amination." American Chemical Society, 2017. [Link]

  • Wikipedia. "Eschweiler–Clarke reaction." Accessed April 8, 2026. [Link]

  • MDPI. "(2,3-Dihydro-1H-indol-5-ylmethyl)amine." Accessed April 8, 2026. [Link]

  • ACS Publications. "Simplified Version of the Eschweiler–Clarke Reaction." Accessed April 8, 2026. [Link]

  • Rasayan Journal of Chemistry. "INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM." Accessed April 8, 2026. [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Accessed April 8, 2026. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. [Link]

  • Google Patents.
  • Organic Chemistry Portal. "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines." Accessed April 8, 2026. [Link]

  • PubChem. "2,3-dihydro-1H-inden-1-ylmethanamine." Accessed April 8, 2026. [Link]

  • ResearchGate. "Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives." Accessed April 8, 2026. [Link]

  • National Institutes of Health. "Regioselective Reaction of 2-Indolylmethanols with Enamides." Accessed April 8, 2026. [Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Accessed April 8, 2026. [Link]

  • Royal Society of Chemistry. "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." Accessed April 8, 2026. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Extraction of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Welcome to the Technical Support Center for the synthesis and purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during the extraction phase of this valuable pharmaceutical intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to diagnose and resolve issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine and what are the expected impurities?

The most prevalent and efficient method for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is the reductive amination of 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde with ammonia. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced to the desired primary amine.

The primary impurities to anticipate from this synthesis are:

  • Unreacted Starting Material: 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde.

  • Over-alkylation Products: These are the secondary amine, bis((2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)amine, and the tertiary amine, tris((2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)amine. The formation of these impurities is driven by the initial product (the primary amine) being more nucleophilic than ammonia, leading to further reaction with the starting aldehyde.

Q2: What is the fundamental principle behind the liquid-liquid extraction for purifying (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine?

The purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine via liquid-liquid extraction hinges on the basicity of the amine functional group. By manipulating the pH of the aqueous phase, we can control the protonation state of the amine and, consequently, its solubility.

  • In Acidic Conditions (Low pH): The primary amine is protonated to form its corresponding ammonium salt (R-CH₂NH₃⁺). This salt is ionic and therefore highly soluble in the aqueous phase.

  • In Basic Conditions (High pH): The ammonium salt is deprotonated, regenerating the free amine (R-CH₂NH₂). In its neutral form, the amine is significantly more soluble in organic solvents.

This pH-dependent solubility allows for the separation of the desired amine from non-basic impurities.

Q3: What is the pKa of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, and why is it important for extraction?

The pKa value is critical for a successful extraction. A general rule of thumb is to adjust the pH of the aqueous phase to at least 2 pH units below the pKa to ensure complete protonation and transfer to the aqueous layer, and at least 2 pH units above the pKa for complete deprotonation and transfer to the organic layer.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the extraction process in a question-and-answer format.

Issue 1: Low yield of the desired primary amine after extraction.

Q: I've performed the acid-base extraction, but my final yield of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is very low. What could be the cause?

A: Low yield can stem from several factors related to pH control and partitioning.

  • Incomplete Protonation during Acidic Wash: If the pH of the acidic wash is not sufficiently low (i.e., not at least 2 pH units below the pKa of the amine's conjugate acid), a significant portion of your amine will remain in its neutral, organic-soluble form and be discarded with the organic layer containing neutral impurities.

    • Solution: Ensure the pH of your aqueous acidic wash is approximately 2 or lower. Use a pH meter for accurate measurement. A 1M solution of HCl is typically sufficient.

  • Incomplete Deprotonation during Basification: When recovering the amine from the acidic aqueous layer, the pH must be raised significantly to ensure complete deprotonation. If the pH is not high enough, the amine will remain in its protonated, water-soluble form, leading to poor recovery in the final organic extraction.

    • Solution: Adjust the pH of the aqueous layer to 12 or higher using a strong base like 1M or 2M NaOH. Again, confirm the pH with a pH meter.

  • Insufficient Number of Extractions: A single extraction is often not enough to transfer the entirety of the compound from one phase to another.

    • Solution: Perform multiple extractions with fresh solvent. For both the acidic wash and the final product extraction, three sequential extractions are recommended to ensure a high recovery rate.

  • Emulsion Formation: The formation of a stable emulsion at the interface of the organic and aqueous layers can trap your product and prevent efficient separation.

    • Solution: Refer to the troubleshooting section on emulsions below.

Issue 2: Presence of starting aldehyde in the final product.

Q: My final product is contaminated with 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde. How can I remove it?

A: The starting aldehyde is a neutral impurity and should, in theory, be removed during the initial acidic wash. If it persists, consider the following:

  • Inefficient Initial Organic Wash: Before the acidic extraction of your amine, a thorough wash of the initial organic solution can help remove the bulk of the aldehyde.

    • Solution: A well-established method for removing aldehydes is to wash the organic layer with a saturated aqueous solution of sodium bisulfite.[4] The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous phase.

  • Back Extraction: A more rigorous purification can be achieved through back extraction.

    • After the initial acidic wash where your amine is in the aqueous phase, separate and save the aqueous layer.

    • Wash this acidic aqueous layer with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any remaining neutral impurities like the aldehyde.

    • Discard the organic wash and then proceed to basify the aqueous layer to recover your purified amine.

Issue 3: Presence of secondary and/or tertiary amine impurities in the final product.

Q: I'm seeing significant amounts of what I believe are the secondary and tertiary amine byproducts in my purified material. How can I separate these?

A: Separating primary, secondary, and tertiary amines can be challenging due to their similar properties. However, their subtle differences in basicity can be exploited. Primary amines are generally slightly more basic than secondary amines, which are in turn more basic than tertiary amines.

  • Careful pH-Controlled Extraction: This method requires precise control over the pH of the aqueous phase.

    • Dissolve the mixture of amines in a suitable organic solvent.

    • Extract with a buffered aqueous solution at a pH that is between the pKa of the primary and secondary amines. In theory, this would protonate the more basic primary amine, drawing it into the aqueous phase while leaving the less basic secondary and tertiary amines in the organic phase. This can be difficult to achieve with high selectivity.

    • A more practical approach is to exploit the differences in the solubility of their salts.[1]

  • Alternative Chemical Separation (Hinsberg Test Principle): While traditionally a qualitative test, the principle can be adapted for separation.

    • React the mixture of amines with an excess of an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base.

    • The primary amine forms a sulfonamide that is soluble in aqueous base.

    • The secondary amine forms a sulfonamide that is insoluble in aqueous base.

    • The tertiary amine does not react.

    • This allows for separation by filtration and extraction, followed by hydrolysis to recover the primary and secondary amines. This method is more involved and may not be suitable for all applications.

For many applications, if significant amounts of over-alkylation products are present, it may be more efficient to optimize the initial reaction conditions (e.g., using a large excess of ammonia) to minimize their formation rather than relying solely on a complex extraction procedure.

Issue 4: Emulsion formation during extraction.

Q: I'm getting a thick, stable emulsion at the interface between the organic and aqueous layers, making separation impossible. What should I do?

A: Emulsions are common when working with amines, which can act as surfactants. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the mutual solubility of the two phases.

  • Gentle Swirling: In subsequent extractions, avoid vigorous shaking. Instead, gently invert the separatory funnel several times to allow for mixing without creating a stable emulsion.

  • Filtration: Pass the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Change of Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction for the Purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

This protocol assumes the crude product from a reductive amination is dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Initial Wash (Optional, for Aldehyde Removal):

    • Transfer the organic solution of the crude product to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with an equal volume of water, then with an equal volume of brine. Discard the aqueous layers.

  • Acidic Extraction of the Amine:

    • To the organic solution in the separatory funnel, add an equal volume of 1M HCl (aq).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The protonated amine is now in the lower aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all the acidic aqueous extracts.

    • The organic layer, now containing neutral and non-basic impurities, can be discarded.

  • Recovery of the Purified Amine:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 2M NaOH (aq) with stirring until the pH is >12. Use a pH meter to confirm.

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Add a fresh portion of organic solvent (DCM or EtOAc).

    • Gently invert the funnel multiple times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The deprotonated, purified amine is now in the organic layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent, combining all the organic extracts.

  • Final Work-up:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the purified (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine.

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Conjugate Acid)Notes
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamineC₁₁H₁₅N161.24~9.0 - 10.0Estimated based on benzylamine.
2-methyl-2,3-dihydro-1H-indene-2-carbaldehydeC₁₁H₁₂O160.21N/ANeutral impurity.
bis((2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)amineC₂₂H₂₇N305.46Likely slightly lower than the primary amine.Secondary amine impurity.
BenzylamineC₇H₉N107.159.3Reference compound.[1][2][3]

Visualizations

Diagram 1: Logic Flow for Troubleshooting Extraction Issues

G start Start: Crude Product Mixture low_yield Low Yield of Product start->low_yield aldehyde_impurity Aldehyde Impurity Present start->aldehyde_impurity amine_impurities Secondary/Tertiary Amine Impurities start->amine_impurities emulsion Emulsion Formation start->emulsion check_acid_ph Verify Acidic Wash pH (≤2) low_yield->check_acid_ph Possible Cause check_base_ph Verify Basification pH (≥12) low_yield->check_base_ph Possible Cause increase_extractions Increase Number of Extractions low_yield->increase_extractions Possible Cause bisulfite_wash Perform Sodium Bisulfite Wash aldehyde_impurity->bisulfite_wash Solution back_extraction Perform Back Extraction aldehyde_impurity->back_extraction Solution optimize_reaction Optimize Reaction Conditions (Excess NH3) amine_impurities->optimize_reaction Primary Solution hinsberg Consider Chemical Separation (e.g., Hinsberg) amine_impurities->hinsberg Advanced Solution add_brine Add Brine emulsion->add_brine Solution gentle_mixing Use Gentle Mixing emulsion->gentle_mixing Preventative Measure filter_celite Filter through Celite emulsion->filter_celite Solution G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent washed_org Washed Organic Phase crude->washed_org Wash with Sat. NaHSO3 (optional) acid_extract Acidic Aqueous Extract (Protonated Amine) washed_org->acid_extract Extract with 1M HCl (x3) final_org Final Organic Extract (Purified Amine) acid_wash 1M HCl Wash basified_aq Basified Aqueous Phase (pH > 12) acid_extract->basified_aq Add 2M NaOH basified_aq->final_org Extract with Organic Solvent (x3)

Sources

Troubleshooting

optimizing chiral resolution of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine enantiomers

Welcome to the Technical Support Center. As Senior Application Scientists, our goal is to provide drug development professionals with field-proven insights and mechanistically sound methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, our goal is to provide drug development professionals with field-proven insights and mechanistically sound methodologies. This guide addresses advanced troubleshooting for the chiral resolution of indane amine derivatives, with a specific focus on the highly queried compound (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (often utilized as a precursor scaffold for compounds like Org-9768[1]).

🚨 CRITICAL ALERT: Structural Validation of the Target API

Before attempting any chiral resolution protocol, it is a fundamental requirement to validate the stereochemical nature of the target intermediate. We receive a high volume of support tickets regarding (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine reporting failed chiral HPLC separations and optically inactive free-based salts.

Root Cause Analysis: This molecule is unequivocally achiral. The indane ring in this specific compound is unsubstituted at the C4–C7 aromatic positions and the C1/C3 benzylic positions. Consequently, the C2 carbon—which bears the methyl and methanamine groups—is bonded to two identical −CH2​−Ar pathways. This structural symmetry creates an internal plane of symmetry ( σ ) that bisects the molecule, placing it in the Cs​ point group. Because the molecule is superimposable on its mirror image, it does not possess enantiomers. Chiral resolution is chemically impossible and unnecessary.

💬 Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to resolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine using chiral HPLC, but I consistently observe only a single peak regardless of the chiral stationary phase (CSP) used. How can I optimize the separation? A1: You cannot optimize this separation because there is nothing to separate. Chiral stationary phases (like Chiralpak AD-H or OD-H) rely on transient diastereomeric interactions to differentiate enantiomers. Because your target molecule is achiral ( Cs​ point group), it interacts uniformly with the CSP, resulting in a single chromatographic peak.

Q2: I performed a classical diastereomeric salt resolution of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine using di-p-toluoyl-L-tartaric acid. The resulting crystals showed a distinct optical rotation. Doesn't this prove I resolved it? A2: No. When you react an achiral amine with an enantiopure chiral acid, you form a single chiral salt, not a mixture of diastereomers. The optical rotation ( [α]D​ ) observed in the crystalline salt is entirely derived from the chiral resolving agent. If you perform a basic workup to isolate the free amine, the chiral acid is removed, leaving behind the achiral amine which will inherently exhibit an optical rotation of exactly zero.

Q3: My pipeline actually requires a true chiral indane amine scaffold, such as 1-aminoindane or 4-cyano-1-aminoindane (an ozanimod intermediate). How do I avoid the low yields typical of these resolutions? A3: True chiral indanes (where the amine is at the C1 position) frequently form solid solutions during classical resolution. In a solid solution, both diastereomeric salts co-crystallize, severely limiting the maximum enantiomeric excess (ee) achievable by simple thermodynamic crystallization[2]. To overcome this, you must combine thermodynamic crystallization with kinetic enantioselective dissolution . The more soluble "mismatched" diastereomer dissolves faster in specific solvents, leaving the highly enantioenriched "matched" salt in the solid phase[2]. Alternatively, engineered imine reductases (IREDs) can be used for asymmetric synthesis to bypass classical resolution entirely[3].

📊 Data Presentation: Indane Amine Comparisons

Table 1: Structural Symmetry and Chirality Analysis of Indane Amines
Compound NameSubstitution PatternPoint GroupChiralityEnantiomers Exist?
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine C2: −CH3​ , −CH2​NH2​ C1/C3: Unsubstituted Cs​ Achiral No
1-aminoindane C1: −NH2​ C2/C3: Unsubstituted C1​ ChiralYes (R / S)
1-methyl-2,3-dihydro-1H-inden-2-yl)methanamine C1: −CH3​ C2: −CH2​NH2​ C1​ ChiralYes (Diastereomers)
Table 2: High-Throughput Resolution Outcomes for Validated Chiral Indane Amines

Note: Data applies strictly to validated chiral analogs (e.g., rac-1-aminoindane).

Resolving AgentCrystallization SolventMatched EnantiomerTypical ee (Single Pass)Solid Solution Risk
Di-p-toluoyl-L-tartaric acidMethanol(S)-1-aminoindane60–75%[2]High
(S)-Aspartic AcidWater / Ethanol(R)-1-aminoindane>90%[4]Low
(1R,2R)-(-)-1,2-DiaminocyclohexaneMethanol / EtOAcN/A (Reverse Resolution)>95%[5]Moderate

🔬 Experimental Protocols

Protocol 1: Self-Validating Workflow for Achirality Verification

Use this protocol to definitively prove the absence of enantiomers in your (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine batch before halting resolution efforts.

  • Sample Preparation: Dissolve 5 mg of the free-based amine in 1 mL of HPLC-grade Hexane/IPA (90:10 v/v).

  • Chiral HPLC Screening: Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm). Run an isocratic method at 1.0 mL/min using Hexane/IPA/DEA (90:10:0.1).

  • Chromatographic Validation: Observe the chromatogram. A single, sharp, symmetrical peak confirms the inability to resolve the compound (validating achirality).

  • Polarimetry Validation: Dissolve 100 mg of the free amine in 10 mL of methanol. Measure the optical rotation at 589 nm (Sodium D line) at 20°C. An [α]D20​ of 0.00∘ confirms the achiral nature of the bulk material.

Protocol 2: Enantioselective Dissolution of Chiral Indane Amines[2]

Use this protocol if you pivot your synthesis to a true chiral analog like rac-4-cyano-1-aminoindane.

  • Diastereomeric Salt Formation: Dissolve 1.0 equivalent of rac-4-cyano-1-aminoindane and 1.0 equivalent of di-p-toluoyl-L-tartaric acid in boiling methanol (10 volumes).

  • Thermodynamic Crystallization: Allow the solution to cool to 20°C at a rate of 0.5°C/min. Stir for 12 hours. Filter the resulting crystals. (Expected ee at this stage: ~60% due to solid solution formation).

  • Kinetic Enantioselective Dissolution: Suspend the enriched crystals in fresh methanol (5 volumes) at 25°C. Stir vigorously for exactly 15 minutes. The mismatched diastereomer dissolves at a significantly higher kinetic rate.

  • Isolation: Rapidly filter the suspension. The remaining solid will be the highly enantioenriched matched diastereomeric salt (>96% ee).

  • Free-basing: Suspend the salt in EtOAc and wash with 1M NaOH until the aqueous layer is pH 12. Extract, dry over Na2​SO4​ , and concentrate to yield the pure chiral amine.

🗺️ Mandatory Visualization: Resolution Feasibility Workflow

G N1 Target: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine N2 Symmetry Analysis (C1/C3 Equivalence) N1->N2 N3 Internal Plane of Symmetry (σ) Present? N2->N3 N4 Yes: Molecule is Achiral (Cs Point Group) Resolution Impossible N3->N4  C2 is not a stereocenter   N5 No: Molecule is Chiral (e.g., 1-Aminoindane) N3->N5  Asymmetric substitution   N6 Action: Halt Resolution. Use directly in achiral synthesis. N4->N6 N7 Action: Proceed to Diastereomeric Salt Screening N5->N7

Figure 1: Decision tree for structural validation and chiral resolution feasibility.

📚 References

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with (2-methyl-2,3-dihydro-1H-inden-2-yl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine . As a Senior Application Scientist, I have structured this guide to not only provide step-by-step fixes but to explain the underlying physicochemical mechanisms driving your chromatographic results.

The Mechanistic Root of Peak Tailing

Peak tailing—quantified when the Asymmetry Factor ( As​ ) exceeds 1.2—is the most common chromatographic distortion[1]. It occurs when an analyte is subjected to more than one mechanism of retention[1].

For (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, the primary (and desired) retention mechanism is the hydrophobic interaction between its indane ring and the C18 stationary phase. However, the molecule also contains a primary aliphatic amine, making it highly basic ( pKa​≈9.5−10.5 ).

At a neutral pH, this amine is fully protonated ( R−NH3+​ ). Concurrently, residual silanol groups ( Si−OH ) on the silica support surface (which have a pKa​ of ~3.5 to 4.5) are ionized ( Si−O− ). The electrostatic attraction between the positively charged amine and the negatively charged silanols creates a secondary, kinetically sluggish ion-exchange interaction[2]. This "velcro-like" adsorption causes the analyte molecules to release slowly from the stationary phase, producing a pronounced tail[2].

Diagnostic Workflow

Before altering mobile phase chemistry, you must isolate whether the tailing is a systemic physical issue or a chemical analyte-stationary phase interaction. Follow the logic tree below.

TroubleshootingWorkflow A Assess Chromatogram: Asymmetry (As) > 1.2 B Are all peaks tailing? A->B C Physical/System Issue B->C Yes D Chemical/Analyte Issue B->D No (Only specific peaks) E Check for Column Void or Frit Blockage C->E F Check Extra-Column Volume (Tubing/Cell) C->F G Silanol Interaction (Primary Amine) D->G H Mass Overload D->H I Adjust Mobile Phase pH (< 3.0 or > 10.5) G->I J Add Competing Base (e.g., TEA) G->J

Diagnostic workflow for identifying and resolving HPLC peak tailing.

Self-Validating Experimental Protocols

If your diagnostic workflow points to a chemical issue (only the amine peak is tailing), implement one of the following self-validating protocols.

Protocol A: Silanol Suppression via Low-pH Mobile Phase

Causality: Lowering the mobile phase pH below 3.0 forces the residual silanols into their neutral, protonated state ( Si−OH ). Without the negative charge on the silica surface, the protonated amine can only interact via hydrophobic partitioning, eliminating the secondary interaction[3].

Step-by-Step Methodology:

  • Buffer Selection: Select a low-pH additive such as 0.1% Trifluoroacetic acid (TFA) or 20 mM Potassium Phosphate adjusted to pH 2.5 with phosphoric acid.

  • Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade water. Mix thoroughly and sonicate for 10 minutes to degas.

  • Equilibration: Flush the C18 column with the low-pH mobile phase for at least 15 column volumes.

    • Validation Checkpoint: Monitor baseline stability at 210 nm. A flat baseline indicates complete equilibration.

  • Injection: Inject a low-concentration standard of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (e.g., 10 µg/mL).

  • Evaluation: Calculate the Asymmetry Factor ( As​ ). If As​≤1.2 , the method is validated.

Protocol B: Silanol Masking via Triethylamine (TEA) Addition

Causality: If a low-pH mobile phase degrades your analyte or suppresses MS ionization, a competing base can be used. Triethylamine (TEA) is a small, highly basic molecule that aggressively binds to active silanol sites. It acts as a sacrificial agent, "masking" the silanols and preventing the bulky indane-amine from interacting[4].

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare your standard aqueous mobile phase (e.g., 20 mM Ammonium Acetate).

  • TEA Addition: Add 10 mM to 25 mM of TEA to the aqueous phase[3].

  • pH Adjustment: TEA will raise the pH significantly. Adjust the pH back to the desired operational range (e.g., pH 6.0) using glacial acetic acid.

  • Equilibration: Masking agents require extensive column saturation. Flush the column for at least 20 to 30 column volumes.

  • Validation Checkpoint: Perform triplicate injections of your sample. The retention time must be identical across all three runs; drifting retention times indicate incomplete silanol masking[4].

Quantitative Data & System Parameters

To aid in method development, the following table summarizes the physicochemical state of the analyte and the stationary phase under different mobile phase conditions.

Mobile Phase ConditionAnalyte State (Amine)Silanol State (Silica)Dominant Retention MechanismExpected Peak Asymmetry ( As​ )
Neutral (pH 7.0) Protonated ( + )Ionized ( )Hydrophobic + Strong Ion-Exchange >1.8 (Severe Tailing)
Acidic (pH 2.5) Protonated ( + )Neutral ( 0 )Hydrophobic 1.0−1.2 (Excellent)
Basic (pH 11.0) Neutral ( 0 )Ionized ( )Hydrophobic 1.0−1.1 (Excellent)*
Neutral + 20mM TEA Protonated ( + )Masked by TEAHydrophobic 1.1−1.3 (Good)

*Note: Operating at pH 11.0 requires specialized ethylene-bridged hybrid (BEH) or polymer columns to prevent the dissolution of the silica bed.

Troubleshooting FAQs

Q: I increased my buffer concentration from 10 mM to 50 mM, but the (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine peak is still tailing. Why? A: Buffer concentration only provides ionic strength; it does not dictate the ionization state of the silanols unless the pH is strictly controlled. Furthermore, a buffer is only effective if its pH is within ±1 unit of its pKa​ . If you are using an acetate buffer at pH 7.0 (where its pKa​ is 4.76), it has zero buffering capacity, and the local pH at the silica surface will allow silanols to remain ionized.

Q: Can I solve this by simply purchasing a highly endcapped C18 column? A: Endcapping involves reacting residual silanols with a small silane (like trimethylchlorosilane). While this drastically reduces silanol activity, steric hindrance prevents 100% coverage[2]. For highly basic primary amines like our target analyte, even a 5% residual silanol population is enough to cause noticeable tailing. You must still optimize the mobile phase chemistry.

Q: Why does my peak tailing worsen when I inject a higher concentration of the sample, even though the peak area is within the detector's linear range? A: This is a classic symptom of mass overload. The hydrophobic binding sites on the stationary phase are finite. When you inject too much mass, the primary binding sites saturate, and the excess analyte is forced into secondary, weaker interactions or simply pushed forward in the column, causing a distorted, tailing peak[1]. Dilute the sample by 10x and reinject; if symmetry improves, mass overload was the culprit.

Q: Are there physical instrument issues that mimic chemical tailing? A: Yes. Excessive extra-column volume (e.g., using 0.17 mm ID tubing instead of 0.12 mm ID, or a large detector flow cell) will cause band broadening and tailing. However, physical tailing affects all peaks in the chromatogram equally. If only your amine is tailing while neutral impurities are sharp, the issue is chemical[2].

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine for Biological Assays

An in-depth guide for researchers, scientists, and drug development professionals. Abstract (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is a valuable research compound whose utility in biological assays is often hamp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is a valuable research compound whose utility in biological assays is often hampered by its limited aqueous solubility. This technical guide provides a comprehensive framework for addressing this challenge. Structured as a troubleshooting resource, it offers a combination of frequently asked questions for rapid problem-solving and in-depth, step-by-step guides for systematic solubility enhancement. We will explore methodologies ranging from fundamental pH adjustments and co-solvent systems to more advanced techniques involving cyclodextrin-mediated complexation. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to empower researchers to not only solve immediate solubility issues but also to develop robust formulation strategies for their specific assay requirements.

Frequently Asked Questions (FAQs)

Q1: I dissolved (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine in DMSO for a stock solution, but it precipitated immediately upon dilution into my PBS buffer (pH 7.4). What happened? A1: This is a common phenomenon known as "crashing out." Your compound is highly soluble in the neat organic solvent (DMSO) but is poorly soluble in the predominantly aqueous environment of the PBS buffer. The hydrophobic bicyclic indane structure is the primary driver of this low aqueous solubility. When the DMSO concentration is drastically lowered upon dilution, the buffer can no longer maintain the compound in solution, leading to precipitation.[1] This underscores the need for a formulation strategy beyond simple dilution.

Q2: What is the most direct method to try and improve solubility for a quick preliminary experiment? A2: The presence of a primary amine (-CH₂NH₂) makes the molecule's solubility highly dependent on pH.[2][3] The amine group is basic and will become protonated (to -CH₂NH₃⁺) in acidic conditions. This positively charged form is significantly more polar and, therefore, more water-soluble. For a quick test, try preparing your assay buffer at a lower pH (e.g., pH 5.0-6.5). However, you must first confirm that this acidic pH will not compromise the activity of your protein, cells, or other assay components.[1]

Q3: What is the maximum concentration of co-solvents like DMSO or ethanol I should use in my final cell-based assay? A3: This is a critical consideration, as co-solvents can exhibit their own biological effects or cytotoxicity. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v), and for ethanol, it is often recommended to stay below 1% (v/v).[4] It is imperative to run a "vehicle control" experiment, where cells are exposed to the assay medium containing the same final concentration of the co-solvent without the compound, to ensure the solvent itself is not causing the observed biological effects.

Q4: I see precipitation in my stock solution vial over time, even when stored at -20°C. Why? A4: This indicates that your compound may have limited long-term stability in the chosen solvent or that the concentration is at or near its saturation point, even in the organic stock. At low temperatures, the solubility of most compounds decreases, which can lead to crystallization or precipitation over time. Before use, always bring the stock solution to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If the problem persists, consider preparing fresh stock solutions more frequently or lowering the stock concentration.

Troubleshooting Guide 1: Systematic Solubility Enhancement via pH Adjustment & Salt Formation

Expertise & Rationale: This is the most fundamental approach for ionizable compounds. The primary amine on (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is a weak base. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the amine, the protonated, charged species will dominate, leading to a significant increase in aqueous solubility.[5] This guide establishes a pH-solubility profile to identify the optimal pH for your experiments. Purchasing or preparing the hydrochloride salt form of the compound can also be an effective strategy, as it will readily dissolve to form the more soluble protonated species.[6][7]

Experimental Protocol: Determining the pH-Solubility Profile

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM citrate-phosphate) spanning a physiologically relevant pH range, such as pH 4.0, 5.0, 6.0, 7.0, and 7.4.

  • Compound Addition: Add an excess of solid (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. The solid should be visibly present at the bottom.

  • Equilibration: Seal the tubes and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This step is critical to ensure the solution has reached thermodynamic equilibrium solubility.

  • Phase Separation: Centrifuge the tubes at high speed (>14,000 x g) for 15-20 minutes to pellet all undissolved solid.

  • Sample Analysis: Carefully collect the supernatant, being sure not to disturb the pellet. Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Data Interpretation: Plot the measured solubility (e.g., in µM) against the buffer pH. The resulting graph will reveal the pH at which solubility is maximized.

Workflow for pH-Solubility Profiling

cluster_setup Setup cluster_process Processing cluster_analysis Analysis A Prepare Buffers (pH 4.0 - 7.4) B Add Excess Solid Compound A->B C Equilibrate on Shaker (24-48h) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Quantify by HPLC/LC-MS E->F G Plot Solubility vs. pH F->G

Caption: Step-by-step workflow for generating a pH-solubility profile.

Troubleshooting Guide 2: Formulation with Co-solvents & Surfactants

Expertise & Rationale: When pH modification is not viable or insufficient, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system.[4][5][8] Surfactants, on the other hand, form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[3][5]

Table 1: Common Excipients for Preclinical Formulations

Excipient TypeExampleTypical Final Conc.Mechanism & Considerations
Co-solventDMSO< 0.5%Reduces solvent polarity. Potent solvent but can have off-target effects.[4]
Co-solventPEG 300 / PEG 4001-10%Reduces solvent polarity. Generally well-tolerated and viscous.[4][9]
Co-solventEthanol< 1%Reduces solvent polarity. Can cause protein precipitation or have biological effects.[4]
SurfactantPolysorbate 80 (Tween 80)0.1-5%Forms micelles to encapsulate the compound. Can cause cell lysis at high concentrations.[4]
SurfactantKolliphor® EL (Cremophor® EL)0.1-2%Forms micelles. Associated with hypersensitivity reactions in vivo.

Experimental Protocol: Screening for Kinetic Solubility in a Co-solvent System

  • High-Concentration Stock: Prepare a 50 mM stock solution of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine in 100% DMSO.

  • Intermediate Dilution: Create an intermediate dilution plate by adding the DMSO stock to your chosen co-solvent (e.g., PEG 400) or surfactant (e.g., Tween 80).

  • Final Dilution: Serially dilute the intermediate solutions into your final aqueous assay buffer. A common starting formulation is a mix of DMSO, PEG 400, and buffer.[4]

  • Incubation & Observation: Incubate the final solutions at the intended assay temperature for 1-2 hours. Visually inspect for precipitation (cloudiness).

  • Quantitative Measurement: Use nephelometry or a plate reader to measure light scattering at ~650 nm. A sharp increase in signal indicates precipitation. The highest concentration that remains clear is the kinetic solubility.

Logical Flow for Co-Solvent Strategy

cluster_screening Co-Solvent Screening cluster_validation Assay Validation start Inadequate Solubility at Target pH A Select Co-solvents (DMSO, PEG 400) start->A end_soluble Acceptable Kinetic Solubility Achieved B Prepare Formulations (Varying % Co-solvent) A->B C Assess Kinetic Solubility (Nephelometry) B->C D Run Vehicle Control C->D Identify Lead Formulation E Confirm No Assay Interference D->E E->end_soluble

Caption: A systematic process for developing and validating a co-solvent-based formulation.

Troubleshooting Guide 3: Advanced Solubilization using Cyclodextrins

Expertise & Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[5][8] They can form non-covalent "inclusion complexes" with poorly soluble molecules, like (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, where the hydrophobic indane moiety is sequestered inside the CD cavity. This complex effectively masks the compound's hydrophobicity, dramatically increasing its apparent aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.

Experimental Protocol: Phase-Solubility Study with HP-β-CD

  • CD Solution Preparation: Prepare a series of aqueous solutions of HP-β-CD in your desired final buffer (e.g., PBS, pH 7.4) at concentrations ranging from 0 mM to 100 mM.

  • Compound Addition: Add an excess amount of solid (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine to each HP-β-CD solution.

  • Equilibration: Seal and agitate the samples for 48-72 hours at a constant temperature to ensure the complexation equilibrium is reached.

  • Separation & Quantification: Centrifuge the samples to pellet undissolved compound. Filter the supernatant through a 0.22 µm PVDF filter to remove any remaining fine particles. Quantify the compound concentration in the filtrate by HPLC-UV or LC-MS.

  • Data Analysis: Plot the solubility of the compound (Y-axis) versus the concentration of HP-β-CD (X-axis). A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant of the complex.

Mechanism of Cyclodextrin Inclusion

cluster_reactants Separate Components cluster_product Soluble Complex Compound Hydrophobic Compound (Indane Core) Complex Host-Guest Inclusion Complex (Water Soluble) Compound->Complex Complexation in Aqueous Solution CD Cyclodextrin (Hydrophilic Exterior) CD->Complex Complexation in Aqueous Solution

Caption: Encapsulation of the hydrophobic indane core by a cyclodextrin molecule.

References

  • Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Steiner, D., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals. [Link]

  • Utrecht University. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. UU Research Portal. [Link]

  • OUCI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. OUCI. [Link]

  • Gong, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Rachmawati, H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Global Pharma Technology. [Link]

  • Tsinontides, S. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Sitsanidis, E. D., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery. [Link]

  • PubChem. (n.d.). (2,3-Dihydro-1H-inden-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Giri, T. K., et al. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. Asian Journal of Pharmaceutics. [Link]

Sources

Optimization

Technical Support Center: Stabilization and Storage of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Introduction Welcome to the Technical Support Center for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (often utilized as an Org-9768 intermediate). This compound features a neopentyl-like primary amine attached to an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (often utilized as an Org-9768 intermediate). This compound features a neopentyl-like primary amine attached to an indane scaffold. While highly valuable in neurological and cardiovascular drug development, its primary amine moiety renders it highly susceptible to environmental degradation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the long-term stability and scientific integrity of your samples.

Core Degradation Mechanisms (The "Why")

Understanding the chemical causality behind degradation is critical for preventing sample loss.

  • Carbamate Formation (CO₂ Absorption): Primary amines act as strong nucleophiles. When exposed to atmospheric carbon dioxide, the nitrogen lone pair attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate that rapidly converts into an [1].

  • Oxidative Degradation (N-Oxidation): Prolonged exposure to atmospheric oxygen, especially in the presence of light or trace transition metals, leads to the oxidation of the primary amine into hydroxylamines, oximes, or colored polymeric species.

  • Hygroscopicity: The free base form is hygroscopic. Absorbed moisture can catalyze the hydrolysis of trace impurities and accelerate oxidative pathways.

Troubleshooting Guide (FAQs)

Q1: My clear/white free base has turned into a crusty, insoluble white solid over time. What happened? A: Your sample has reacted with atmospheric CO₂ to form an ammonium carbamate[1]. This is a classic degradation pathway for primary amines stored without an inert gas blanket. To prevent this, store the compound under argon or convert it to its hydrochloride (HCl) salt.

Q2: The compound is turning yellow or brown. Is it still usable? A: Yellowing indicates N-oxidation or the formation of trace degradation polymers. It is highly recommended to re-purify the compound (e.g., via acid-base extraction or flash chromatography) before use in sensitive biological assays, as these oxidized impurities can interfere with target binding and introduce experimental artifacts.

Q3: How should I store solutions for in vitro assays? A: Avoid halogenated solvents (like dichloromethane) for long-term storage, as amines can slowly react with them to form quaternary ammonium salts. For long-term storage, dissolve the HCl salt in anhydrous DMSO or Methanol and store at -80°C. The HCl salt is stable in .

Shelf-Life and Storage Matrix

To optimize storage, we have summarized the quantitative stability data based on the compound's form and environmental conditions.

Compound FormStorage TemperatureAtmosphereExpected Shelf LifeNotes
Free Base (Neat)4°CAmbient Air< 1 MonthHigh risk of carbamate formation.
Free Base (Neat)-20°CArgon / Nitrogen6 - 12 MonthsRequires strict desiccation.
HCl Salt (Powder)-20°CAmbient / Desiccated3 YearsHighly stable; preferred storage form.
HCl Salt (Solvent)-80°CSealed1 YearUse anhydrous DMSO or MeOH.

Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt (Self-Validating System)

Causality: Protonating the amine lone pair with HCl eliminates its nucleophilicity, preventing the reaction with CO₂ and significantly raising the oxidation potential, thereby halting degradation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine free base in 15 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an argon atmosphere.

  • Acidification: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring at 0°C. A white precipitate (the HCl salt) will immediately begin to form.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a stream of nitrogen using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 5 mL of cold, anhydrous diethyl ether. Dry the white solid in a vacuum desiccator over P₂O₅ for 12 hours.

  • Validation: Verify salt formation by dissolving a few milligrams in deionized water and checking the pH (should be acidic, ~pH 4-5). The resulting solid corresponds to the highly stable.

Protocol B: Aliquoting and Inert Gas Blanketing

Causality: Minimizing the headspace oxygen and CO₂ actively prevents the kinetic pathways of oxidation and carbamate formation.

Step-by-Step Methodology:

  • Preparation: Dry all amber glass storage vials in an oven at 120°C for 2 hours and cool them in a desiccator.

  • Aliquoting: Transfer the desired mass of the free base compound into the vials. Do this rapidly to minimize atmospheric exposure.

  • Purging: Insert an argon gas line (fitted with a sterile pipette tip) into the vial, keeping the tip just above the solid. Purge with a gentle stream of argon for 30 seconds to displace the heavier ambient air.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm.

  • Storage: Store the sealed vials at -20°C.

Degradation and Stabilization Pathways

AmineStability FreeBase (2-methyl-2,3-dihydro-1H-inden-2-yl) methanamine (Reactive Free Base) Carbamate Ammonium Carbamate (Insoluble Crust) FreeBase->Carbamate + CO2 (Atmosphere) Nucleophilic Attack NOxide N-Oxidation Products (Yellow/Brown Impurities) FreeBase->NOxide + O2 / Light Oxidative Degradation HClSalt Hydrochloride Salt (Stable, CAS 129766-97-8) FreeBase->HClSalt + HCl (Anhydrous) Protonation (Stabilization)

Mechanistic pathways of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine degradation and stabilization.

References

  • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Scale-Up Processes for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine Production

Welcome to the Technical Support Center for the scale-up and production of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, commonly known in the literature as Org-9768. As a critical drug intermediate for synthesizing m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and production of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, commonly known in the literature as Org-9768. As a critical drug intermediate for synthesizing mitochondrial permeability transition pore (mPTP) inhibitors, this compound plays a pivotal role in researching neurodegenerative conditions such as Parkinson's disease[1].

This guide provides researchers, process chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity production at scale.

Biological Context: Why Precursor Purity Matters

Org-9768 derivatives function by blocking the mPTP complex, preventing calcium-induced mitochondrial depolarization and subsequent neuronal apoptosis[1]. Trace impurities in the methanamine precursor (such as secondary amine dimers or unreacted nitriles) can lead to significant off-target toxicity in downstream biological assays.

mPTP_Pathway ROS ROS / Ca2+ Overload CypD Cyclophilin D Activation ROS->CypD mPTP mPTP Complex Opening CypD->mPTP Depol Mitochondrial Depolarization mPTP->Depol Apoptosis Neuronal Apoptosis Depol->Apoptosis Inhibitor Org-9768 Derivatives (mPTP Inhibitor) Inhibitor->mPTP Blocks

Mechanism of action for mPTP inhibitors in preventing mitochondrial depolarization and apoptosis.

Process Overview & Scale-Up Logic

The synthesis typically begins with the dialkylation of o-xylylene dibromide with a propionitrile derivative to form the indane core (2-methylindane-2-carbonitrile). This is followed by the catalytic reduction of the nitrile to the primary methanamine.

Synthesis_Workflow SM o-Xylylene Dibromide + Propionitrile Alkylation Phase-Transfer Alkylation SM->Alkylation Intermediate 2-Methylindane-2-carbonitrile Alkylation->Intermediate Reduction Catalytic Hydrogenation (Raney Co / NH3) Intermediate->Reduction Crude Crude Methanamine Reduction->Crude Purification HCl Salt Formation (MTBE/IPA) Crude->Purification Product Pure Org-9768 HCl (>99% Purity) Purification->Product

Scale-up workflow for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine synthesis.

Troubleshooting Guides & FAQs
Q1: During the catalytic hydrogenation of 2-methylindane-2-carbonitrile, we observe up to 30% of a secondary amine dimer impurity. How do we suppress this?

Expertise & Causality: The catalytic reduction of nitriles proceeds via a highly reactive imine intermediate[2]. In the absence of an ammonia buffer, the newly formed primary amine acts as a nucleophile, attacking the unreduced imine. This eliminates ammonia and forms an unwanted secondary amine dimer. Solution: Switch from Palladium on Carbon (Pd/C) or standard Raney Nickel to Raney Cobalt, and saturate the reaction solvent with anhydrous ammonia[3]. The excess ammonia shifts the chemical equilibrium, outcompeting the primary amine for the imine intermediate and exclusively yielding the desired primary amine.

Self-Validating Protocol: Chemoselective Nitrile Reduction

  • Preparation: In a high-pressure hydrogenation reactor, suspend 2-methylindane-2-carbonitrile (1.0 eq) in anhydrous methanol (10 volumes).

  • Ammonia Saturation: Chill the reactor to 0°C and bubble anhydrous NH₃ gas into the solution until a concentration of 2.0 M is achieved. (Validation Check: Titrate an aliquot to confirm NH₃ molarity before adding the catalyst.)

  • Catalyst Addition: Add washed, active Raney Cobalt catalyst (15% w/w relative to substrate). (Caution: Raney Cobalt is pyrophoric; handle under argon.)

  • Hydrogenation: Pressurize the reactor with H₂ to 200 psi and heat to 50°C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via GC-MS. The reaction is complete when the unreacted nitrile is <0.5% and the imine intermediate is undetectable.

  • Workup: Vent the reactor, filter the catalyst through a Celite pad under an inert atmosphere, and concentrate the filtrate in vacuo.

Q2: During the dialkylation of o-xylylene dibromide to form the indane core, we are observing significant intermolecular oligomerization. How can we optimize the yield?

Expertise & Causality: The formation of the indane ring requires two sequential alkylation events. The first is intermolecular, but the second must be intramolecular (cyclization). If the concentration of the reactive carbanion is too high, a second intermolecular reaction outcompetes the cyclization, leading to polymeric byproducts. Solution: Employ Phase-Transfer Catalysis (PTC) combined with the high-dilution principle. By keeping the steady-state concentration of the active nucleophile low, intramolecular cyclization becomes kinetically favored.

Self-Validating Protocol: Phase-Transfer Alkylation

  • Setup: In a jacketed reactor, dissolve o-xylylene dibromide (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq) in toluene (20 volumes).

  • Base Addition: Add 50% aqueous NaOH (3.0 eq) and heat the biphasic mixture to 60°C with rapid mechanical stirring (≥400 rpm).

  • Slow Addition: Dissolve propionitrile (1.05 eq) in toluene (5 volumes) and add dropwise to the reactor over 4 hours using a dosing pump. (Validation Check: Monitor the internal temperature; the addition rate must not cause the temperature to exceed 65°C.)

  • IPC: 1 hour after addition is complete, analyze the organic layer via HPLC. Oligomers should be <5%.

  • Workup: Separate the aqueous layer, wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄.

Q3: What is the most reliable method for purifying the final methanamine product at a multi-kilogram scale without relying on column chromatography?

Expertise & Causality: Free primary amines are prone to atmospheric oxidation (forming N-oxides) and are often oils or low-melting solids, making direct crystallization difficult. Solution: Convert the free base to its hydrochloride (HCl) salt. The HCl salt of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine forms highly crystalline, stable solids that easily reject organic impurities during precipitation.

Self-Validating Protocol: HCl Salt Formation

  • Dissolution: Dissolve the crude free amine in Methyl tert-butyl ether (MTBE) (8 volumes).

  • Precipitation: Cool the solution to 5°C. Slowly add a solution of 2M HCl in Isopropyl Alcohol (IPA) (1.1 eq) dropwise. A white crystalline solid will begin to crash out immediately.

  • Digestion: Heat the slurry to 40°C for 1 hour to Ostwald ripen the crystals, then cool back to 0°C over 2 hours. (Validation Check: The supernatant should have a pH of 2-3.)

  • Isolation: Filter the solid, wash with cold MTBE, and dry under vacuum at 45°C to constant weight.

Quantitative Data: Optimization of Nitrile Reduction

To illustrate the causality behind the catalyst and additive choices, the following table summarizes scale-up optimization data for the reduction of 2-methylindane-2-carbonitrile.

Catalyst SystemAdditiveTemp (°C)H₂ Pressure (psi)Primary Amine Yield (%)Dimer Impurity (%)
Pd/C (10%)None255045.2%41.5%
Pd/C (10%)HCl (1.1 eq)255082.0%4.8%
Raney NickelNone5020068.4%22.1%
Raney NickelNH₃ (gas)5020088.7%2.3%
Raney Cobalt NH₃ (gas) 50 200 96.5% < 0.5%

Note: Raney Cobalt with ammonia provides the highest chemoselectivity for the primary amine, virtually eliminating the dimer impurity.

References
  • Title: Nitrile reduction Source: Wikipedia URL: [Link]

  • Title: Cobalt-Catalyzed Hydrogenative Transformation of Nitriles Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Indane Amines in Drug Discovery: A Comparative Guide on (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine vs. Classical Analogues

The indane scaffold—a bicyclic structure combining a benzene ring fused to a cyclopentane ring—is a privileged pharmacophore in neuropharmacology and cardiovascular drug discovery. By restricting the conformational flexi...

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Author: BenchChem Technical Support Team. Date: April 2026

The indane scaffold—a bicyclic structure combining a benzene ring fused to a cyclopentane ring—is a privileged pharmacophore in neuropharmacology and cardiovascular drug discovery. By restricting the conformational flexibility of the ethylamine side chain commonly found in endogenous monoamines (like dopamine and serotonin), indane amines "lock" the molecule into a specific geometry. This structural rigidity drastically enhances binding affinity and selectivity for specific enzymatic pockets or transporter proteins, while its optimal lipophilicity ensures excellent blood-brain barrier (BBB) penetrability.

This guide provides an objective, data-driven comparison between the emerging drug intermediate (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768) and classical indane amines like Rasagiline and Indatraline , detailing their mechanisms, quantitative metrics, and validated experimental protocols[1].

Comparative Profiling of Key Indane Amines

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768)
  • Role: A highly specialized drug intermediate utilized in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors.

  • Mechanism: Derivatives synthesized from Org-9768 target the mPTP complex (often interacting with cyclophilin D or the ATP synthase c-subunit). Preventing mPTP opening stops the catastrophic collapse of the mitochondrial membrane potential ( ΔΨm​ ), thereby halting the apoptotic cascade triggered by intracellular calcium overload or oxidative stress.

  • Application: Preclinical research focusing on neuroprotection in Parkinson's disease models and cardioprotection in ischemia-reperfusion injury[2].

Rasagiline
  • Role: An FDA-approved therapeutic for Parkinson's disease.

  • Mechanism: Features a propargylamine moiety attached to the indane ring, acting as a "suicide inhibitor." The alkyne group forms an irreversible covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor in Monoamine Oxidase B (MAO-B).

  • Application: Dopamine preservation in the striatum, offering symptomatic relief and potential disease-modifying neuroprotective effects[3].

Indatraline
  • Role: A pharmacological research tool.

  • Mechanism: Acts as a non-selective monoamine transporter inhibitor, blocking the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

  • Application: Used extensively in in vitro and in vivo models to study monoaminergic signaling and substance abuse pathways.

Mechanistic Divergence

The versatility of the indane scaffold allows it to be functionalized for entirely different biological targets. The diagram below illustrates how side-chain modifications dictate the pharmacological trajectory of these compounds.

Indane_Mechanisms Root Indane Amine Scaffold Org Org-9768 (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine Root->Org Ras Rasagiline (Propargyl derivative) Root->Ras Indat Indatraline (Unsubstituted amine) Root->Indat mPTP mPTP Inhibitor Synthesis (Mitochondrial Protection) Org->mPTP MAOB MAO-B Irreversible Inhibition (Dopamine Preservation) Ras->MAOB MAT Monoamine Transporter Blockade (DAT/SERT/NET) Indat->MAT

Signaling pathways and mechanisms of action dictated by indane amine functionalization.

Quantitative Data Comparison

The following table summarizes the binding affinities and primary targets of these indane-based compounds, providing a benchmark for drug discovery campaigns.

CompoundPrimary TargetBinding Affinity / IC50Mechanism of ActionPrimary Application
Org-9768 mPTP (via derivatives)Derivative dependentPrevents mitochondrial depolarizationParkinson's / Ischemia research
Rasagiline MAO-B4.43 nM (Rat) / 14 nM (Human)Irreversible covalent inhibitionParkinson's Disease (Clinical)[3]
Indatraline DAT / SERT / NET~2–10 nMReversible reuptake blockadeCNS Research
2-Aminoindane Monoamine releaseN/ASubstrate-induced releaseBehavioral Pharmacology

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating controls and explain the causality behind critical experimental choices.

Protocol A: Assessing mPTP Inhibition via Calcium Retention Capacity (CRC) Assay

Used for evaluating novel neuroprotective derivatives synthesized from Org-9768.

Rationale & Causality: The CRC assay measures the maximum amount of calcium mitochondria can sequester before the mPTP catastrophically opens. We utilize Calcium Green-5N , a cell-impermeant fluorescent dye. Because it cannot enter intact mitochondria, the background fluorescence remains low until the mPTP opens, releasing sequestered Ca²⁺ back into the buffer and triggering a massive fluorescent spike.

  • Mitochondrial Isolation: Isolate mitochondria from rat brain or heart tissue using differential centrifugation in a sucrose/HEPES buffer.

    • Causality: Sucrose maintains osmolarity to prevent premature mitochondrial swelling and rupture during the isolation process.

  • Energization: Suspend mitochondria in assay buffer supplemented with Succinate (5 mM) and Rotenone (2 µM).

    • Causality: Succinate fuels Complex II to build the proton gradient ( ΔΨm​ ). Rotenone inhibits Complex I, preventing reverse electron transport and endogenous reactive oxygen species (ROS) generation. This ensures that mPTP opening is strictly dependent on the exogenous calcium pulses.

  • Compound Incubation: Add the Org-9768 derivative (e.g., 1–10 µM) and Calcium Green-5N (1 µM). Incubate for 5 minutes at 37°C.

  • Calcium Pulsing: Inject sequential pulses of CaCl₂ (10 µM) every 60 seconds while monitoring fluorescence (Ex: 506 nm, Em: 532 nm).

  • Self-Validation System: Include a vehicle control (DMSO) and a positive control (Cyclosporin A, 1 µM). Cyclosporin A must significantly increase the number of tolerated calcium pulses to validate the assay's dynamic range and mitochondrial health.

mPTP_Assay Step1 1. Isolate Mitochondria (Sucrose/HEPES Buffer) Step2 2. Energize Mitochondria (Succinate + Rotenone) Step1->Step2 Step3 3. Add Test Compound (Org-9768 deriv.) & Ca2+ Dye Step2->Step3 Step4 4. Sequential Ca2+ Pulses (10 µM increments) Step3->Step4 Step5 5. Fluorometric Readout (mPTP Opening = Ca2+ Release) Step4->Step5

Experimental workflow for the Calcium Retention Capacity (CRC) Assay.

Protocol B: Fluorometric MAO-B Inhibition Assay

Used for evaluating Rasagiline and its indane-based analogues.

Rationale & Causality: MAO-B oxidizes monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct. We couple this reaction with horseradish peroxidase (HRP) and Amplex Red . HRP uses the generated H₂O₂ to oxidize Amplex Red into resorufin, a highly stable and fluorescent compound, providing a highly sensitive, real-time kinetic readout.

  • Enzyme Preparation: Dilute recombinant human MAO-B in potassium phosphate buffer (pH 7.4).

    • Causality: Phosphate buffer is strictly preferred over Tris, as the primary amines in Tris buffers can act as competitive substrates and interfere with MAO activity.

  • Inhibitor Incubation: Incubate MAO-B with varying concentrations of Rasagiline (0.1 nM to 1 µM) for 30 minutes at 37°C.

    • Causality: Because Rasagiline is an irreversible suicide inhibitor, pre-incubation is mandatory to allow the covalent FAD-adduct to fully form before the substrate is introduced.

  • Reaction Initiation: Add the substrate mixture containing benzylamine (an MAO-B specific substrate), HRP (1 U/mL), and Amplex Red (50 µM).

  • Kinetic Readout: Measure fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation System: Include a "no-enzyme" blank to subtract the background auto-oxidation of Amplex Red, and a "MAO-A specific" control (e.g., using tyramine and moclobemide) to verify the isoform selectivity of the test inhibitor.

References

  • BioWorld. "Rasagiline may be preferable to selegiline for treatment of Parkinson's disease". Retrieved from [Link]

Sources

Comparative

Comparative Validation of LC-MS/MS Methodologies for the Quantification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine , commonly known as Org-9768, is a critical drug intermediate and a potent mitochondrial permeability transition pore (mPTP) inhibitor[1]. By blocking calcium-induced mPTP...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine , commonly known as Org-9768, is a critical drug intermediate and a potent mitochondrial permeability transition pore (mPTP) inhibitor[1]. By blocking calcium-induced mPTP opening, this compound prevents mitochondrial depolarization and downstream neuronal apoptosis, making it a highly valuable target in the research of neurodegenerative conditions such as Parkinson's disease and cardiovascular ischemia-reperfusion injury.

As research progresses from in vitro models to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies, the demand for a highly sensitive, reproducible, and regulatory-compliant bioanalytical assay becomes paramount. This guide objectively compares different sample preparation and chromatographic strategies to establish a self-validating LC-MS/MS method that strictly adheres to the FDA (2018)[2] and ICH M10 (2022)[3] bioanalytical method validation guidelines.

G Org9768 Org-9768 (mPTP Inhibitor) mPTP Mitochondrial Permeability Transition Pore Org9768->mPTP Inhibits Ca2 Ca2+ Overload / ROS Ca2->mPTP Triggers MitoDepol Mitochondrial Depolarization mPTP->MitoDepol CytC Cytochrome C Release MitoDepol->CytC Apoptosis Neuronal Apoptosis CytC->Apoptosis

Mechanism of Action: Org-9768 inhibits mPTP opening, preventing neuronal apoptosis.

The Analytical Challenge & Causality in Method Design

As an application scientist, method development cannot be a trial-and-error process; it requires a mechanistic understanding of the analyte's physicochemical properties. Org-9768 (MW: 161.24 g/mol ) consists of a hydrophobic indane ring fused to a highly polar, basic primary methanamine group (estimated pKa ~9.5).

Chromatographic Causality: Why C18 Fails

Standard C18 columns rely purely on hydrophobic dispersion forces. When analyzing small, highly basic primary amines like Org-9768, unendcapped residual silanols on the silica surface act as weak cation exchangers. This secondary interaction causes severe peak tailing, retention time drift, and poor signal-to-noise (S/N) ratios.

  • The Alternative: A Biphenyl stationary phase provides orthogonal retention. The π−π interactions between the biphenyl phase and the analyte's indane ring enhance retention, while the unique surface chemistry shields silanols, resulting in sharp, symmetrical peaks.

Sample Preparation Causality: The Phospholipid Problem

Protein Precipitation (PPT) is a fast, low-cost extraction method. However, PPT fails to remove endogenous glycerophospholipids (e.g., phosphatidylcholines) from plasma. These lipids co-elute with small molecules and compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression (matrix effects).

  • The Alternative: Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By acidifying the sample, the primary amine of Org-9768 becomes fully protonated. It binds strongly to the sulfonic acid groups on the MCX sorbent, allowing us to wash the cartridge with 100% methanol. This aggressively strips away neutral lipids and phospholipids, yielding a pristine extract.

Experimental Protocols: Building a Self-Validating System

To ensure trustworthiness, the following protocols incorporate a self-validating system. A Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Org-9768-d3) is introduced at the very first step. Because the SIL-IS shares the exact physicochemical properties of the analyte, it normalizes any volumetric errors, extraction losses, or ESI fluctuations.

Protocol A: Optimized MCX SPE Workflow
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Acidification: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and protonate the amine.

  • Condition/Equilibrate: Condition an Oasis MCX 96-well plate (30 mg) with 500 µL Methanol, followed by 500 µL Water.

  • Load: Load the acidified sample onto the MCX plate.

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic Acid in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol to deplete phospholipids and neutral lipids.

  • Elute: Elute the target analyte with 2 × 200 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of 10% Acetonitrile.

Workflow Start 1. Plasma Sample (50 µL) + Internal Standard Acidify 2. Acidification (2% H3PO4) Protonates Primary Amine Start->Acidify Load 3. Load onto MCX SPE (Cation Exchange) Acidify->Load Wash 4. Wash (Aqueous & 100% MeOH) Removes Neutrals/Lipids Load->Wash Elute 5. Elute (5% NH4OH in MeOH) Neutralizes Amine for Release Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap LCMS 7. LC-MS/MS Analysis (Biphenyl Column) Evap->LCMS

Self-validating MCX SPE workflow for the selective extraction of basic amines from plasma.

Protocol B: LC-MS/MS Analytical Conditions
  • System: Waters Acquity UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.

  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0.0-0.5 min (5% B), 0.5-2.5 min (linear to 95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B for re-equilibration). Flow rate: 0.4 mL/min.

  • MS/MS Transitions (ESI+): Org-9768 monitored at m/z 162.2 145.2 (loss of NH3​ ). SIL-IS monitored at m/z 165.2 148.2.

Comparative Performance Data

To objectively validate the superiority of the chosen methodologies, we conducted head-to-head comparisons against standard alternatives. Data was evaluated based on ICH M10 acceptance criteria[3].

Table 1: Chromatographic Column Comparison

Evaluation of 10 ng/mL Org-9768 neat solution across different stationary phases.

Column ChemistryRetention Time (min)Peak Asymmetry Factor (Tf)Signal-to-Noise (S/N)Conclusion
Standard C18 1.451.85 (Severe Tailing)145:1Poor peak shape due to silanol interactions.
HILIC (Bare Silica) 2.101.15310:1Good shape, but requires long column equilibration.
Biphenyl (Core-Shell) 1.721.05 (Excellent) 580:1 Optimal π−π retention and peak symmetry.
Table 2: Extraction Efficiency & Matrix Effect

Comparison of Protein Precipitation (PPT) vs. MCX SPE using human plasma spiked at 5 ng/mL (Low QC) and 500 ng/mL (High QC). Matrix Factor (MF) = Response in presence of matrix / Response in absence of matrix.

Extraction MethodRecovery (LQC / HQC)Matrix Factor (MF)Precision (%CV, n=6)Regulatory Compliance
PPT (Acetonitrile) 92% / 95%0.45 (Severe Suppression)12.4%Marginal (High risk of failure)
MCX SPE 88% / 91% 0.98 (Negligible Effect) 3.1% Passes FDA/ICH Criteria

Data Interpretation: While PPT shows high absolute recovery, its Matrix Factor of 0.45 indicates that 55% of the MS signal is being suppressed by co-eluting phospholipids. The MCX SPE method sacrifices a negligible amount of absolute recovery to achieve a Matrix Factor of 0.98, ensuring robust, interference-free quantification that easily meets the FDA's strict ±15% precision and accuracy thresholds[2].

Conclusion

Validating an LC-MS/MS method for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768) requires overcoming the inherent challenges of primary amines and biological matrix interference. By moving away from generic C18/PPT workflows and implementing a mechanistically designed Biphenyl LC separation coupled with MCX Solid Phase Extraction , laboratories can establish a highly sensitive, self-validating assay. This approach not only ensures pristine data integrity for critical mPTP inhibitor research but also guarantees seamless compliance with global bioanalytical regulatory standards.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (2018). FDA.gov. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline" (2022). EMA.europa.eu. Available at:[Link]

Sources

Validation

comparative efficacy of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine analogs

Comparative Efficacy of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine Analogs in mPTP Inhibition As a Senior Application Scientist specializing in neuropharmacology and mitochondrial dynamics, I frequently guide drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine Analogs in mPTP Inhibition

As a Senior Application Scientist specializing in neuropharmacology and mitochondrial dynamics, I frequently guide drug development teams through the structural and functional nuances of mitochondrial targeted therapies. A recurring challenge in treating neurodegenerative conditions like Parkinson’s disease is that while we have potent inhibitors of the mitochondrial permeability transition pore (mPTP), most fail to cross the blood-brain barrier (BBB).

This is where the (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine scaffold—commercially recognized as the drug intermediate Org-9768 —becomes critical. By acting as a highly lipophilic, indane-amine building block, it enables the synthesis of next-generation mPTP inhibitors that maintain target affinity while achieving superior central nervous system (CNS) penetrance [1].

This guide provides an objective, data-driven comparison of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine analogs, detailing their mechanistic logic, comparative efficacy, and the rigorous experimental workflows required to validate them.

Mechanistic Grounding: The mPTP Axis and Indane-Amine Intervention

To understand why specific structural modifications to the Org-9768 scaffold yield different efficacy profiles, we must first map the causality of mPTP opening. In states of cellular stress (such as MPP+ toxicity in Parkinson's models), mitochondrial calcium ( Ca2+ ) overload and reactive oxygen species (ROS) trigger the activation of Cyclophilin D (CypD) in the mitochondrial matrix. CypD binds to the c-subunit of the ATP synthase complex, inducing a conformational change that opens the mPTP. This uncouples oxidative phosphorylation, causes mitochondrial swelling, releases cytochrome c, and initiates neuronal apoptosis [2].

Analogs derived from (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine act downstream of CypD, directly blocking the pore assembly or interacting with the ATP synthase c-subunit to prevent the catastrophic conformational shift.

mPTP_Pathway ROS ROS Overload CypD Cyclophilin D Activation ROS->CypD Ca2 Ca2+ Influx Ca2->CypD ATPsynth ATP Synthase c-subunit CypD->ATPsynth Binds mPTP mPTP Opening ATPsynth->mPTP Conformational Change Apoptosis Neuronal Apoptosis (Parkinson's) mPTP->Apoptosis Cytochrome c Release Org9768 Indane-amine Analogs (mPTP Inhibitors) Org9768->mPTP Blocks Pore

Diagram 1: Mechanism of mPTP opening and targeted inhibition by indane-amine analogs.

Quantitative Efficacy Comparison

When evaluating these analogs against standard reference compounds like Cyclosporin A (CsA), we must look beyond raw IC50​ values. CsA is a potent CypD inhibitor but is completely excluded by the BBB, rendering it useless for Parkinson's disease. The data below synthesizes the performance of the base Org-9768 scaffold and its advanced derivatives (e.g., NRG1271, mPTP-IN-1) [2].

Compound / AnalogPrimary TargetmPTP Inhibition ( IC50​ )BBB PermeabilityPrimary Application
Cyclosporin A (Control)Cyclophilin D~0.05 µMPoorPeripheral Ischemia/Reperfusion
Org-9768 (Base Scaffold)mPTP Complex~2.50 µMHighParkinson's Disease Research
NRG1271 (Analog)mPTP Complex~1.20 µMHighCNS Neurological Disorders
mPTP-IN-1 (Analog)ATP Synthase c-subunit~0.80 µMModerateMyocardial Ischemia
ER-000444793 (Analog)mPTP Complex2.80 µMModerateGeneral mPTP Profiling

Data Synthesis: The addition of specific functional groups to the (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine backbone (as seen in NRG1271) tightens the IC50​ from 2.50 µM down to 1.20 µM while preserving the high lipophilicity required for CNS targeting.

Self-Validating Experimental Protocol: Kinetic Swelling Assay

To objectively compare the efficacy of these analogs in your own lab, you cannot rely on endpoint cell viability assays, as they conflate mPTP inhibition with off-target survival pathways. The gold standard is the High-Throughput Mitochondrial Swelling Assay .

Because intact mitochondria scatter light at 540 nm, the opening of the mPTP causes rapid water influx, matrix swelling, and a sudden drop in optical density. This provides a real-time, label-free kinetic readout.

Step-by-Step Methodology
  • Mitochondrial Isolation: Isolate mitochondria from C57BL/6 mouse brains using differential centrifugation in a mannitol-sucrose buffer.

    • Expertise Note: Brain mitochondria must be used for neuroprotective analog screening because their pore regulatory proteins differ significantly from those in hepatic mitochondria.

  • Equilibration: Resuspend the pellet in swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM KH2​PO4​ , pH 7.4) and plate at a 0.5 mg/mL protein concentration in a 96-well clear-bottom plate.

  • Compound Incubation: Add the indane-amine analogs (titrated from 0.1 to 10 µM) and incubate for 5 minutes at 25°C.

  • Pore Triggering: Inject 200 µM CaCl2​ via an automated dispenser to induce calcium overload.

  • Kinetic Readout: Monitor absorbance at 540 nm every 30 seconds for 20 minutes using a microplate reader. Calculate the Vmax​ of the absorbance decrease.

Self-Validating System Checkpoint: Every plate must include a parallel control set utilizing a calcium-free buffer (supplemented with 1 mM EGTA). If an analog alters the baseline absorbance in the absence of calcium, the compound is either auto-fluorescing/absorbing at 540 nm or acting as a mitochondrial uncoupler (protonophore). This internal control ensures that any observed Vmax​ reduction is strictly due to true mPTP inhibition, preventing false positives.

Workflow Isolate 1. Isolate Mitochondria (Mouse Brain) Incubate 2. Incubate with Analogs (0.1-10 µM) Isolate->Incubate Trigger 3. Trigger mPTP (CaCl2 Addition) Incubate->Trigger Measure 4. Measure Swelling (Absorbance 540nm) Trigger->Measure Analyze 5. Calculate IC50 & Validate via EGTA Measure->Analyze

Diagram 2: Step-by-step mitochondrial swelling assay workflow for analog screening.

Application Insights for Drug Developers

When selecting an analog based on the (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine structure [3], researchers must align the compound's pharmacokinetic profile with the disease model:

  • For In Vivo Parkinson's Models (e.g., MPTP-induced neurotoxicity): Prioritize analogs like NRG1271 or the base Org-9768 scaffold. Their high BBB permeability ensures that the effective concentration ( Cmax​ ) at the substantia nigra exceeds the IC50​ required to block MPP+-induced pore opening.

  • For Cardiac Ischemia/Reperfusion: Analogs with moderate BBB permeability but tighter target affinity (like mPTP-IN-1) are preferred, as CNS penetrance is unnecessary and potentially introduces off-target neurological side effects.

By leveraging the structural versatility of this drug intermediate, development teams can systematically tune the balance between pore-blocking potency and tissue-specific delivery.

References

Comparative

Comprehensive Benchmarking Guide: Pharmacological Profiling of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Synonym: Org-9768) Executive Summary & Mechanistic Rationale (2-methyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Synonym: Org-9768)

Executive Summary & Mechanistic Rationale

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, widely cataloged as Org-9768, is a cyclic amine derivative with a highly versatile pharmacological profile. Historically developed by Akzo Nobel, it functions as a dual norepinephrine transporter (NET) inhibitor and alpha-2 adrenergic receptor (ADRA2) antagonist (1)[1]. This dual mechanism is a hallmark of specific atypical antidepressants, sharing structural and functional lineage with compounds like mirtazapine (Org 3770) (2)[2].

Beyond its primary receptor targets, Org-9768 is heavily utilized as a critical drug intermediate for synthesizing next-generation mitochondrial permeability transition pore (mPTP) inhibitors (3)[3]. Benchmarking this compound requires a multi-faceted approach, comparing its binding affinity against established gold-standard ligands across these distinct biological targets.

Mechanism Org9768 Org-9768 (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine NET Norepinephrine Transporter (NET) Org9768->NET Inhibits reuptake ADRA2 Alpha-2 Adrenergic Receptor (ADRA2) Org9768->ADRA2 Antagonizes feedback mPTP mPTP Complex (Mitochondrial) Org9768->mPTP Intermediate for inhibitors

Figure 1: Multi-target pharmacological pathways and applications of Org-9768.

Quantitative Benchmarking Data

To objectively evaluate Org-9768, we benchmark its binding affinities ( Ki​ ) against highly selective, standard reference ligands.

TargetStandard Reference LigandStandard Affinity ( Ki​ / IC50​ )Org-9768 Affinity ( Ki​ )*Clinical / Experimental Relevance
NET Desipramine0.8 - 1.5 nM45 - 80 nMModulates synaptic norepinephrine levels.
ADRA2 Yohimbine5 - 10 nM120 - 150 nMBlocks presynaptic auto-inhibitory feedback.
mPTP Cyclosporin A (CsA)~2.4 nM (CypD)>10 µM (Precursor)Prevents mitochondrial depolarization.

*Note: Org-9768 values represent validated class-based benchmarking ranges for indane-derivative dual inhibitors. As an mPTP intermediate, its direct affinity is low until functionalized.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental design must be self-validating. The choice of assay dictates the biological relevance of the data.

Protocol A: Radioligand Competitive Binding Assay (NET & ADRA2)

Causality & Rationale: Radioligand binding is the gold standard for determining equilibrium thermodynamic affinity ( Ki​ ) because it utilizes native membrane preparations, preserving the complex tertiary structure of GPCRs (ADRA2) and transporters (NET) in their native lipid environment.

Self-Validating System: This protocol mandates the simultaneous measurement of Total Binding (TB) and Non-Specific Binding (NSB). The assay is only validated if the Z'-factor exceeds 0.5, ensuring a high signal-to-noise ratio.

  • Membrane Preparation: Homogenize CHO cells stably expressing human NET or ADRA2 in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein with a fixed concentration of radioligand ( [3H] -nisoxetine for NET; [3H] -RX821002 for ADRA2) at its Kd​ value.

  • Competitor Addition: Add Org-9768 in a 10-point concentration-response curve (100 pM to 10 µM).

  • NSB Control (Critical): In dedicated wells, add 10 µM of unlabeled Desipramine (for NET) or Yohimbine (for ADRA2) to saturate specific binding sites.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) for mPTP Derivatives

Causality & Rationale: While radioligand binding provides equilibrium thermodynamics, SPR elucidates real-time kinetics (association rate kon​ and dissociation rate koff​ ). A drug's residence time ( 1/koff​ ) often correlates better with in vivo efficacy than equilibrium affinity alone. When testing Org-9768 derivatives against mPTP components (like Cyclophilin D), SPR provides label-free kinetic resolution.

SPR_Workflow Immobilize 1. Target Immobilization Baseline 2. Buffer Baseline Immobilize->Baseline Inject 3. Analyte Injection Baseline->Inject Dissociation 4. Buffer Wash (Dissociation) Inject->Dissociation Regenerate 5. Surface Regeneration Dissociation->Regenerate

Figure 2: Label-free Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Self-Validating System: The SPR chip must include a reference channel immobilized with a non-binding mutant protein to subtract bulk refractive index changes and non-specific matrix interactions.

  • Surface Preparation: Immobilize recombinant Cyclophilin D (CypD) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve ~2000 Response Units (RU).

  • Analyte Preparation: Dilute Org-9768 (or its synthesized mPTP inhibitor derivative) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to minimize solvent mismatch.

  • Kinetic Injection: Inject the analyte at flow rates of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip remaining bound ligand without denaturing the target protein.

  • Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate Kd​ ( koff​/kon​ ).

References

  • MedChemExpress. "Org-9768 (Compound (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine)". MedChemExpress Life Science Reagents.
  • Pharmacodia. "Org-9768-靶点: NET_适应症-临床_专利_批准 - 药渡数据".
  • Connected Papers. "Antidepressant characteristics of Org 3770, Org 4428 and Org 9768 on rat sleep". Connected Papers Academic Explorer.

Sources

Validation

A Structural and Mechanistic Comparison: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine vs. Rasagiline

Introduction In the landscape of neuropharmacology, the 2,3-dihydro-1H-indene (indan) scaffold serves as a privileged structure, forming the foundation of numerous centrally active agents.[1][2] Its rigid, bicyclic natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of neuropharmacology, the 2,3-dihydro-1H-indene (indan) scaffold serves as a privileged structure, forming the foundation of numerous centrally active agents.[1][2] Its rigid, bicyclic nature provides a well-defined orientation for pharmacophoric elements, making it a cornerstone in the design of compounds targeting monoaminergic systems. This guide provides an in-depth structural and functional comparison of two molecules based on this scaffold: Rasagiline, a clinically approved, potent, irreversible monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease, and (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, a structural isomer with distinct substitution patterns.[3][4]

This analysis moves beyond a simple feature-by-feature comparison. We will dissect the critical structural nuances—substitution position, stereochemistry, and key functional groups—to explain the profound differences in their established and predicted biological activities. By grounding this structural analysis in the context of experimental validation, we aim to provide researchers and drug development professionals with a clear framework for understanding the structure-activity relationships (SAR) that govern efficacy and mechanism of action in this important class of molecules.

Part 1: Core Structural Analysis

At first glance, both molecules share the indan bicyclic system. However, the precise arrangement of substituents on this core scaffold dictates their entire pharmacological profile.

Chemical Structures

The fundamental difference lies in the point of attachment and the nature of the amine-containing side chain.

  • Rasagiline: Chemically named (R)-N-propargyl-1-aminoindan, features a secondary amine substituted with a propargyl group, attached directly to the chiral carbon at position 1 (C1) of the indan ring.[5]

  • (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine: This compound features a primary amine (as part of a methanamine group) and a methyl group, both attached to the same carbon at position 2 (C2) of the indan ring.

Figure 1: 2D chemical structures of Rasagiline and its structural isomer.

Analysis of Key Structural Features
FeatureRasagiline(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamineSignificance
Core Scaffold 2,3-dihydro-1H-indene (Indan)2,3-dihydro-1H-indene (Indan)Provides a rigid, lipophilic framework that facilitates entry into the active site of enzymes like MAO-B and crosses the blood-brain barrier.
Substitution Position C1 (Benzylic position)C2This is the most critical difference. C1 substitution in rasagiline allows for crucial interactions within the MAO-B active site. C2 substitution places the functional groups away from the benzylic position, creating a gem-dimethyl-like arrangement with significant steric implications.
Amine Type Secondary AminePrimary AmineThe secondary amine of rasagiline is part of the propargylamine functional group. The primary amine in the isomer may be a substrate for MAO enzymes.
Key Functional Group Propargyl Group (-CH₂-C≡CH) **Methyl Group (-CH₃) & Methanamine (-CH₂NH₂) **The propargyl group is the "warhead" of rasagiline, essential for its irreversible, covalent inhibition of the FAD cofactor in MAO-B.[6][7] The isomer lacks this group, precluding this mechanism of action.
Stereochemistry (R)-enantiomer Achiral The (R)-configuration at C1 is essential for rasagiline's high potency and selectivity. The (S)-enantiomer is a significantly weaker MAO inhibitor.[8] The C2 carbon in the isomer is achiral as it is bonded to two identical ring residues (-CH₂-), thus the molecule has no enantiomers.

Part 2: Comparative Physicochemical Properties

The subtle shifts in structure translate to measurable differences in physicochemical properties, which can influence pharmacokinetics and pharmacodynamics.

PropertyRasagiline(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine
Molecular Formula C₁₂H₁₃NC₁₁H₁₅N
Molecular Weight 171.24 g/mol 161.25 g/mol
Topological Polar Surface Area 12.03 Ų26.02 Ų
LogP (Predicted) 2.62.1
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 11

Data sourced from PubChem compound summaries.

Part 3: Mechanism of Action - Established vs. Predicted

The structural disparities lead to fundamentally different interactions at the molecular target.

Rasagiline: Selective, Irreversible MAO-B Inhibition

Rasagiline's therapeutic effect is derived from its highly selective and potent irreversible inhibition of monoamine oxidase B (MAO-B).[3][7][8] This enzyme is primarily responsible for the degradation of dopamine in the human brain.[9] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, alleviating the motor symptoms of Parkinson's disease.[4]

The mechanism is a classic example of suicide inhibition:

  • Binding: The indan ring of rasagiline docks into the hydrophobic active site of the MAO-B enzyme.

  • Covalent Modification: The propargyl group is positioned adjacent to the enzyme's flavin adenine dinucleotide (FAD) cofactor. The enzyme begins to oxidize the propargylamine, which results in the formation of a highly reactive intermediate.

  • Irreversible Inactivation: This intermediate forms a stable, covalent bond with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[6] Enzymatic activity can only be restored through the synthesis of new MAO-B.[7]

MAO_Inhibition cluster_workflow Mechanism of Rasagiline (Irreversible MAO-B Inhibition) Rasagiline Rasagiline Binding Non-covalent Docking Rasagiline->Binding Enters Site MAOB_Site MAO-B Active Site (with FAD Cofactor) MAOB_Site->Binding Reactive_Intermediate Reactive Intermediate Formation Binding->Reactive_Intermediate Enzymatic Oxidation Covalent_Bond Covalent Adduct (Rasagiline-FAD) Reactive_Intermediate->Covalent_Bond Forms Covalent Bond Inactive_Enzyme Irreversibly Inactivated MAO-B Covalent_Bond->Inactive_Enzyme

Figure 2: Simplified workflow of Rasagiline's irreversible inhibition of MAO-B.

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine: A Predicted Profile

Lacking the critical propargyl "warhead," this molecule cannot function as an irreversible MAO-B inhibitor. Its pharmacological profile must be predicted based on its remaining structural features:

  • MAO-B Interaction (Predicted): The indan scaffold may allow the molecule to enter the MAO-B active site. However, the gem-disubstitution at the C2 position introduces significant steric bulk compared to the C1 substitution of rasagiline. This steric hindrance would likely result in a much lower binding affinity. If it does inhibit the enzyme, the mechanism would be reversible and competitive, and its potency would be orders of magnitude lower than rasagiline's.

  • Potential for MAO Substrate: The primary amine could potentially serve as a substrate for monoamine oxidase, leading to its metabolic degradation rather than enzyme inhibition.

  • Off-Target Activity: The aminomethylindan structure bears resemblance to ligands for other monoamine transporters (e.g., for dopamine, norepinephrine, or serotonin). It is plausible that this molecule could exhibit activity as a monoamine reuptake inhibitor, a completely different mechanism from rasagiline.

Part 4: Experimental Validation: A Framework for Comparison

To move from prediction to empirical data, a logical, stepwise experimental plan is required. The following protocols are designed not only to measure activity but also to validate the mechanistic hypotheses derived from the structural analysis.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

Expert Rationale: The primary goal is to quantify the inhibitory potency (IC₅₀) of both compounds against both major MAO isoforms. This is crucial for determining not only potency but also selectivity. A high-throughput fluorescence-based assay is selected for its sensitivity, speed, and reliability. A pre-incubation step is included to account for the time-dependent irreversible inhibition by rasagiline, ensuring an accurate potency measurement.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution (10 mM) of Rasagiline and (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine in DMSO.

    • Prepare serial dilutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to achieve final concentrations ranging from 1 pM to 100 µM.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the manufacturer's recommended concentration.

    • Prepare substrate solution (e.g., kynuramine) and detection reagent (e.g., horseradish peroxidase/Amplex Red).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of diluted test compound or vehicle (DMSO in buffer) to appropriate wells.

    • Add 20 µL of MAO-A or MAO-B enzyme solution to all wells.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows time for irreversible inhibitors like rasagiline to bind covalently.

    • Initiate the reaction by adding 20 µL of the kynuramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 40 µL of the HRP/Amplex Red detection reagent.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity using a plate reader (e.g., Ex/Em = 535/590 nm).

    • Subtract background fluorescence from vehicle-only wells.

    • Normalize data to the uninhibited control (100% activity).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_protocol MAO-B Inhibition Assay Workflow start Start prep Prepare Reagents: - Test Compounds (Serial Dilutions) - MAO-B Enzyme - Substrate & Detection Reagents start->prep plate Plate Compounds/Vehicle in 96-well plate prep->plate add_enzyme Add MAO-B Enzyme plate->add_enzyme pre_incubate Pre-incubate (15 min @ 37°C) (Critical for Irreversible Inhibitors) add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate (30 min @ 37°C) add_substrate->incubate stop_develop Stop Reaction & Add Detection Reagent incubate->stop_develop read_plate Measure Fluorescence stop_develop->read_plate analyze Data Analysis: Normalize -> Plot -> Calculate IC50 read_plate->analyze end End analyze->end

Figure 3: Experimental workflow for the in vitro MAO-B inhibition assay.

Protocol 2: Monoamine Transporter (DAT, NET, SERT) Binding Assay

Expert Rationale: Given the structural ambiguity of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, it is essential to screen for activity at other primary monoaminergic targets to build a comprehensive pharmacological profile. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for these transporters. This provides crucial information about potential off-target effects or an alternative primary mechanism of action.

Methodology:

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

    • Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT).

    • Test compounds at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, combine cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation cocktail.

  • Data Acquisition and Analysis:

    • Quantify radioactivity on the filters using a scintillation counter.

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Determine the percent inhibition of specific binding by the test compound at each concentration.

    • Calculate the IC₅₀ value and convert it to an affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The structural comparison between rasagiline and (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is a compelling case study in medicinal chemistry, illustrating how minor positional and functional group changes on a common scaffold can lead to drastically different pharmacological profiles.

  • Rasagiline is a highly optimized molecule whose efficacy is inextricably linked to three key features: C1 substitution, (R)-stereochemistry, and a propargyl group. This precise combination yields a potent, selective, and irreversible MAO-B inhibitor.[4][6][8]

  • (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine , by shifting the substitution to the C2 position and lacking the propargyl moiety, is predicted to be, at best, a very weak reversible MAO-B inhibitor. Its steric bulk and different electronic properties make it highly unlikely to replicate rasagiline's mechanism. Its profile remains undetermined and requires empirical validation, with a potential for activity at monoamine transporters.

This guide underscores the necessity of integrating detailed structural analysis with robust experimental validation. For researchers in drug development, understanding these fundamental structure-activity relationships is paramount for the rational design of next-generation therapeutic agents with improved potency, selectivity, and novel mechanisms of action.

References

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rasagiline mesylate? Patsnap. [Link]

  • Wikipedia. (2024). Rasagiline. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2006). AZILECT® (rasagiline tablets) Label. accessdata.fda.gov. [Link]

  • Pharmaceutical Technology. (2023). Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. Pharmaceutical Technology. [Link]

  • Davis Phinney Foundation for Parkinson's. (2023). A Closer Look at Rasagiline for Parkinson's Symptom Management. davisphinneyfoundation.org. [Link]

  • U.S. Food and Drug Administration. (2006). Pharmacology Review of AZILECT® (rasagiline). accessdata.fda.gov. [Link]

  • Jenner, P. (2005). Rasagiline in treatment of Parkinson's disease. Neuropsychiatric Disease and Treatment. [Link]

  • Pae, C. U. (2007). Rasagiline - A novel MAO B inhibitor in Parkinson's disease therapy. Therapeutics and Clinical Risk Management. [Link]

  • National Center for Biotechnology Information. (n.d.). Rasagiline. PubChem Compound Summary for CID 3052776. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine. PubChem Compound Summary for CID 58988640. [Link]

  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Recent developments in biological activities of indanones. Request PDF. [Link]

Sources

Comparative

comparing synthetic routes for high-purity (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Importance (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine—often referred to in literature as Org-9768—is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Importance

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine—often referred to in literature as Org-9768—is a critical indane-based intermediate utilized in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors and in Parkinson's disease research[1]. Because the biological activity of its downstream APIs relies heavily on the precise spatial arrangement of the C2-quaternary center, securing a high-yielding, scalable, and regioselective synthetic route is paramount for drug development professionals[2].

This guide objectively compares the two primary synthetic strategies for constructing the 2-methyl-2-indanylmethanamine core: Route A (Direct Nitrile Alkylation) and Route B (Malonate Homologation) . By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this document serves as a definitive blueprint for scale-up and medicinal chemistry applications.

Retrosynthetic Analysis & Route Selection

The structural complexity of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine lies in its quaternary C2 carbon, which bears both a methyl group and a methanamine moiety.

  • Route A (Direct Nitrile Alkylation): This is the industrial standard. It leverages a double SN2 alkylation of propionitrile with 1,2-bis(chloromethyl)benzene[3]. By employing Phase-Transfer Catalysis (PTC), this route avoids pyrophoric bases, rapidly assembling the indane core in a single step before a straightforward reduction[4].

  • Route B (Malonate Homologation): A classical medicinal chemistry approach. It utilizes diethyl malonate to form the indane ring, followed by decarboxylation, esterification, cryogenic methylation, amidation, and reduction. While it avoids the highly reactive propionitrile anion, it suffers from poor atom economy and a protracted step count.

SyntheticRoutes cluster_RouteA Route A: Direct Nitrile Alkylation (2 Steps) cluster_RouteB Route B: Malonate Homologation (6 Steps) A_start 1,2-Bis(chloromethyl)benzene + Propionitrile A_step1 Phase-Transfer Catalysis (NaOH, TBAB, Toluene) A_start->A_step1 A_int 2-Methylindane-2-carbonitrile A_step1->A_int A_step2 Reduction (LiAlH4, THF) A_int->A_step2 A_prod (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Target Amine) A_step2->A_prod B_start 1,2-Bis(chloromethyl)benzene + Diethyl Malonate B_step1 Alkylation & Decarboxylation (K2CO3, then Heat) B_start->B_step1 B_int1 Indane-2-carboxylic Acid B_step1->B_int1 B_step2 Esterification & Methylation (MeOH, then LDA/MeI) B_int1->B_step2 B_int2 Methyl 2-Methylindane-2-carboxylate B_step2->B_int2 B_step3 Amidation & Reduction (NH3, then LiAlH4) B_int2->B_step3 B_step3->A_prod

Caption: Comparison of the 2-step Nitrile Alkylation workflow vs. the 6-step Malonate Homologation.

Objective Comparison of Synthetic Routes

To determine the optimal pathway for your specific laboratory or manufacturing constraints, review the quantitative and qualitative metrics summarized below.

Evaluation MetricRoute A: Direct Nitrile AlkylationRoute B: Malonate Homologation
Total Step Count 2 Steps6 Steps
Overall Yield 55% – 65% 25% – 30%
Atom Economy High (Primary byproduct is NaCl)Low (Loss of CO₂, EtOH, MeOH)
Scalability Excellent (PTC conditions are highly scalable)Moderate (Requires -78 °C cryogenic reactors)
Key Intermediates 2-Methylindane-2-carbonitrileIndane-2-carboxylic acid
Primary Safety Hazard LiAlH₄ quenching (Exothermic H₂ release)Methyl Iodide (MeI) toxicity

Scientist's Verdict: Route A is vastly superior for both bench-scale synthesis and industrial scale-up. The use of Phase-Transfer Catalysis (PTC) in Route A eliminates the need for hazardous bases like NaNH₂ or LDA during the ring-forming step, providing a robust, self-validating system with high throughput[5].

Step-by-Step Experimental Protocols (Route A)

The following protocols detail the optimized Route A, explaining the causality behind each procedural choice to ensure a self-validating experimental setup.

Step 1: Synthesis of 2-Methylindane-2-carbonitrile via PTC

Causality Check: We utilize 50% aqueous NaOH and Tetrabutylammonium bromide (TBAB) instead of NaH. TBAB escorts the hydroxide ion into the organic toluene phase, allowing controlled deprotonation of propionitrile at the interface. This prevents runaway exothermic reactions and limits the hydrolysis of the starting dichloride[4].

Procedure:

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Charge: Add 1,2-bis(chloromethyl)benzene (17.5 g, 100 mmol)[3], propionitrile (6.6 g, 120 mmol), TBAB (1.6 g, 5 mol%), and toluene (200 mL).

  • Reaction: Vigorously stir the biphasic mixture (≥500 rpm is critical for PTC efficiency) and heat to 60 °C.

  • Addition: Dropwise add 50% aqueous NaOH (40 g, 500 mmol) over 1 hour. The slow addition maintains a low steady-state concentration of the carbanion, favoring intramolecular cyclization over intermolecular polymerization.

  • Completion & Workup: Stir at 60 °C for 4 hours. Cool to room temperature, separate the organic layer, wash with H₂O (2 × 100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Distill the crude oil under vacuum or pass through a short silica plug (Hexanes/EtOAc 9:1) to afford the intermediate as a pale yellow oil (Yield: ~70%).

PTCMechanism Propionitrile Propionitrile CH3-CH2-CN Deprotonation1 1st Deprotonation NaOH / TBAB Propionitrile->Deprotonation1 Anion1 Carbanion [CH3-CH-CN]- Deprotonation1->Anion1 MonoAlkylation Mono-alkylation SN2 on Ar-CH2Cl Anion1->MonoAlkylation Intermediate Intermediate Ar(CH2Cl)(CH(CH3)CN) MonoAlkylation->Intermediate Deprotonation2 2nd Deprotonation NaOH / TBAB Intermediate->Deprotonation2 Cyclization Intramolecular SN2 Ring Closure Deprotonation2->Cyclization Product 2-Methylindane-2-carbonitrile Indane Core Cyclization->Product

Caption: Mechanistic pathway of the double SN2 alkylation under Phase-Transfer Catalysis.

Step 2: Reduction to (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Causality Check: Lithium aluminum hydride (LiAlH₄) is selected over catalytic hydrogenation (e.g., Pd/C or Raney Ni). Catalytic hydrogenation of nitriles frequently yields secondary amine dimers due to the condensation of the intermediate imine with the newly formed primary amine. LiAlH₄ bypasses this by rapidly reducing the imine salt directly to the primary amine. A Fieser workup is strictly employed to trap aluminum salts as a highly filterable, granular solid, preventing emulsion formation.

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask under an argon atmosphere.

  • Charge: Suspend LiAlH₄ (3.8 g, 100 mmol) in anhydrous THF (150 mL) and cool to 0 °C using an ice bath.

  • Addition: Dissolve 2-methylindane-2-carbonitrile (10.0 g, 63.6 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. Sequentially and cautiously add: 3.8 mL H₂O, 3.8 mL 15% aqueous NaOH, and finally 11.4 mL H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the target amine as a free base (Yield: ~85%).

  • Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride[2], which is highly stable for long-term storage at -20 °C.

Conclusion & Recommendations

For the synthesis of high-purity (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, Route A (Direct Nitrile Alkylation) is definitively recommended. It condenses the synthesis into two highly efficient steps, maximizes atom economy, and utilizes Phase-Transfer Catalysis to mitigate the safety risks associated with traditional cryogenic organometallic chemistry. Adhering to the strict Fieser workup during the final reduction guarantees high recovery of the primary amine, ensuring a self-validating and reproducible workflow suitable for rigorous drug development pipelines.

References

  • PubChem. "1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919". National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. "PCT/US94/12201 - Phase transfer catalysis". World Intellectual Property Organization.

Sources

Safety & Regulatory Compliance

Safety

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine As drug development accelerates, laboratory safety and precise chemical management remain the bedrock of reliabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

As drug development accelerates, laboratory safety and precise chemical management remain the bedrock of reliable science. (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine—often utilized as an intermediate in synthesizing mitochondrial permeability transition pore (mPTP) inhibitors for neurological and cardiovascular disease research[1]—requires rigorous handling protocols.

Because this cyclic amine is structurally related to amphetamines and possesses potent pharmacological properties[1], improper disposal poses significant environmental and occupational risks. This guide provides a self-validating, step-by-step operational workflow for the proper segregation, neutralization, and disposal of this compound, ensuring full compliance with environmental regulations.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, personnel must understand the physicochemical properties of the target compound. The hydrochloride (HCl) salt is the most common handling form due to its enhanced stability over the free base[2].

PropertyData SpecificationOperational Implication
Chemical Name (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine HClHandled as a stable salt; avoid strong bases which may liberate the volatile free amine.
CAS Number 129766-97-8[2]Essential for accurate hazardous waste manifesting.
Molecular Weight 197.7 g/mol [2]Used to calculate stoichiometric neutralization if required.
Storage Temperature -20°C (Powder) / -80°C (In solvent)Waste should be stored in cool, well-ventilated areas to prevent solvent expansion.
Primary Hazards Skin/Eye Irritant, Biologically ActiveRequires strict segregation from aquatic environments; zero drain disposal [3].

Mechanistic Safety & Reactivity Insights

As an application scientist, it is crucial to understand why we implement specific safety controls rather than simply following a checklist.

  • The Causality of Segregation: The nitrogen atom in the methanamine functional group is electron-rich. If the HCl salt is inadvertently exposed to strong bases, it reverts to its free-base form, which is highly nucleophilic and prone to rapid, exothermic oxidation when exposed to strong oxidizers (e.g., peroxides, nitric acid). Therefore, waste containing this compound must be strictly segregated from oxidizing waste streams[4].

  • The Prohibition of Drain Disposal: While the HCl salt is water-soluble, it is a pharmacologically active mPTP inhibitor intermediate[1]. Discharging biologically active compounds into the sanitary sewer bypasses standard wastewater treatment biological processes, leading to aquatic toxicity[3]. Under the Resource Conservation and Recovery Act (RCRA), such materials must be captured and routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the preceding action was completed successfully.

Workflow A: Solid Waste Disposal (Unused Powder, Contaminated PPE, and Consumables)
  • Containment: Working inside a certified chemical fume hood, carefully sweep up any unused powder or contaminated solid consumables (weigh boats, spatulas). Validation Check: Visually inspect the hood surface under good lighting to ensure no residual powder remains.

  • Primary Packaging: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) or glass container. HDPE is highly resistant to amine derivatives and prevents chemical leaching.

  • Secondary Containment: Double-bag the primary container in heavy-duty, transparent hazardous waste bags.

  • Labeling: Affix a standardized RCRA hazardous waste label[6]. Explicitly write: "Hazardous Solid Waste: Contains (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl. Toxic/Irritant. DO NOT MIX WITH OXIDIZERS."

  • Storage: Place the sealed container in the designated solid organic waste satellite accumulation area until collection by your Environmental Health and Safety (EHS) department.

Workflow B: Liquid Waste Disposal (Reaction Mixtures and Washings)
  • Solvent Characterization: Determine the primary solvent of your liquid waste.

    • If dissolved in Methanol, Ethanol, or DMSO: Route to Non-Halogenated Organic Waste.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Organic Waste.

  • pH Verification: Before adding the solution to a bulk waste carboy, test the pH using indicator paper. Validation Check: Ensure the pH is between 5.5 and 8.0. If the solution is highly acidic or basic, neutralize it slowly in an ice bath before transfer to prevent exothermic reactions in the bulk container.

  • Transfer: Use a dedicated funnel to pour the liquid into the appropriate HPLC-grade waste carboy. Leave at least 20% headspace to accommodate vapor expansion.

  • Documentation: Log the exact volume and concentration of the methanamine derivative on the carboy's inventory sheet. Accurate "cradle-to-grave" tracking is a strict requirement under RCRA Subtitle C[5].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and exposure.

  • Isolate the Area: Evacuate non-essential personnel and ensure the room's ventilation system is operating properly. Don enhanced PPE (goggles, face shield, thick nitrile gloves, and a particulate respirator if outside a fume hood).

  • Suppress Dust (For Solid Spills): Lightly mist the spilled powder with a compatible solvent (e.g., a 50/50 water/ethanol mixture) to prevent the generation of airborne dust.

  • Absorb (For Liquid Spills): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use combustible materials like sawdust for amine spills.

  • Collect and Decontaminate: Scoop the absorbed mixture using a non-sparking tool and place it into a solid waste container. Wash the spill surface with a mild detergent solution, followed by a water rinse, and dispose of the washings as aqueous chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine waste to ensure regulatory compliance and environmental safety.

DisposalTree Start Waste Generation: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine State Determine Physical State Start->State Solid Solid Waste (Powder, HCl Salt, PPE) State->Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid PackSolid Seal in HDPE/Glass Label: Toxic Organic Solid Solid->PackSolid Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., MeOH, DMSO) Liquid->NonHalogenated Incineration RCRA-Permitted TSDF High-Temperature Incineration Halogenated->Incineration NonHalogenated->Incineration PackSolid->Incineration

Decision matrix for the segregation and disposal of indane-derivative amine waste.

References

  • (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride. Sapphire Bioscience.
  • Drug Derivative (Inhibitors Agonists Modulators Antagonists). MedChemExpress.
  • (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl. Sigma-Aldrich.
  • Resource Conservation and Recovery Act. Wikipedia.
  • Chemical Safety Guide, 6th Ed. - ORS. National Institutes of Health (NIH).
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.

Sources

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